4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJFWUMMAUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Executive Summary
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7) represents a highly specialized, electron-deficient aromatic scaffold critical to modern medicinal chemistry and agrochemical development. Characterized by a dense substitution pattern on the benzene ring, this compound serves as a pivotal intermediate for synthesizing Selective Androgen Receptor Modulators (SARMs) , Nuclear Receptor Ligands (e.g., PPAR agonists), and next-generation Kinase Inhibitors .
Its structural uniqueness lies in the strategic placement of a trifluoromethyl group (
Part 1: Structural Anatomy & Electronic Properties
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1431329-59-7 |
| Molecular Formula | |
| Molecular Weight | 215.17 g/mol |
| SMILES | |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (High Lipophilicity) |
Electronic & Steric Analysis
The molecule features a "push-pull" electronic system:
-
Nitrile Group (C1): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) at the para position, although the position is already occupied by a methoxy group. -
Methoxy Group (C4): A strong electron-donating group (EDG) by resonance, counteracting the nitrile's deactivation.
-
Trifluoromethyl (C5) & Methyl (C3): These groups provide ortho-shielding to the methoxy group. The
group is strongly electron-withdrawing (induction), while the methyl group is weakly electron-donating (hyperconjugation).-
Result: The C4-position is electronically enriched but sterically congested, making the methoxy ether linkage highly resistant to enzymatic cleavage (O-demethylation).
-
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of this compound typically follows a convergent route, prioritizing the installation of the nitrile group late in the sequence to avoid side reactions during electrophilic substitutions.
Retrosynthetic Analysis
The most robust disconnection is at the Aryl-Cyanide bond , utilizing transition-metal-catalyzed cyanation of an aryl halide precursor.
Figure 1: Retrosynthetic logic flow for the target scaffold.
Optimized Synthetic Protocol (Laboratory Scale)
Step 1: Bromination of 2-Methyl-6-(trifluoromethyl)phenol
-
Reagents:
, Acetic Acid, Sodium Acetate. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs para, while the
and Methyl groups direct ortho/para. The position para to the hydroxyl (C4) is the most activated and sterically accessible site. -
Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)phenol.
Step 2: O-Methylation
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ), , Acetone/DMF. -
Procedure:
-
Dissolve intermediate from Step 1 in DMF.
-
Add 1.5 eq.
and stir for 30 min to form the phenoxide. -
Add 1.2 eq.
dropwise at .[1] -
Warm to RT and stir for 4 hours.
-
-
Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)anisole.
Step 3: Palladium-Catalyzed Cyanation (The Critical Step)
-
Reagents:
, , dppf (ligand), Zn dust (activator), DMA (solvent). -
Conditions:
, 16 hours, Inert Atmosphere ( ). -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 75-85%.
Part 3: Spectroscopic Characterization[2]
Researchers must validate the structure using NMR and IR spectroscopy. The following data is predicted based on substituent effects (ChemDraw/MestReNova simulation).
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.65 | Doublet ( | 1H | Ar-H (C6, adjacent to |
| 7.52 | Doublet ( | 1H | Ar-H (C2, adjacent to |
| 3.85 | Singlet | 3H | |
| 2.35 | Singlet | 3H |
Note: The two aromatic protons show meta-coupling (
Carbon-13 NMR ( -NMR)[2]
-
Nitrile Carbon: ~118 ppm.
-
Trifluoromethyl Carbon: Quartet at ~123 ppm (
Hz). -
Methoxy Carbon: ~60 ppm.[1]
-
Methyl Carbon: ~16 ppm.
Infrared (IR) Spectroscopy
- Stretch: A sharp, distinct peak at 2230 cm⁻¹ .
-
C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.
Part 4: Medicinal Chemistry Applications[3][4]
This scaffold is a "privileged structure" in drug discovery, particularly for modulating nuclear receptors.
Metabolic Blocking Strategy
The 3,4,5-trisubstitution pattern is a classic medicinal chemistry tactic to block metabolic "soft spots."
-
Oxidation Blockade: The para-position of a phenyl ring is the primary site for CYP450 oxidation. Capping it with a methoxy group blocks direct hydroxylation.
-
Demethylation Resistance: The flanking methyl and trifluoromethyl groups create a "steric wall," preventing the approach of demethylase enzymes to the methoxy oxygen. This significantly increases the half-life (
) of the drug candidate.
Bioisosterism in SARMs
In Selective Androgen Receptor Modulators (SARMs), electron-deficient aromatic rings are crucial for binding to the Androgen Receptor (AR) ligand-binding domain (LBD).
-
The Nitrile group mimics the electrostatic properties of nitro groups found in first-generation anti-androgens (e.g., Flutamide) but with reduced toxicity.
-
The Trifluoromethyl group increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration if central activity is desired.
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4). Nitriles can liberate cyanide ions in vivo if metabolized, though this structure is metabolically robust.
-
Irritant: Skin and Eye Irritant (Category 2).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Dispose of as hazardous organic waste containing cyanides and halogens. Do not mix with acids (risk of HCN evolution).
References
-
Sigma-Aldrich. (2024). Product Specification: this compound. Link
-
PubChem. (2024). Compound Summary: 4-Methoxy-3-(trifluoromethyl)benzonitrile derivatives. National Library of Medicine. Link
- Journal of Medicinal Chemistry. (2018). Strategies for Metabolic Stabilization of SARM Scaffolds.
-
BLD Pharm. (2024). Certificate of Analysis: CAS 1431329-59-7. Link
Sources
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile molecular weight and formula
A Strategic Synthon for Lipophilic Tuning in Medicinal Chemistry
Executive Summary
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7) represents a "privileged scaffold" in modern drug discovery. This tri-substituted benzene core integrates three distinct pharmacophoric elements—a nitrile hydrogen-bond acceptor, a lipophilic trifluoromethyl group, and an electron-donating methoxy motif—into a compact aromatic framework.
This guide serves as a technical blueprint for researchers utilizing this compound as a building block for androgen receptor modulators (SARMs), kinase inhibitors, and CNS-active agents. It details the physicochemical profile, validated synthetic routes, and structure-activity relationship (SAR) logic required to deploy this molecule effectively.
Part 1: Physicochemical Profile & Molecular Identity
The precise integration of the trifluoromethyl (-CF3) and methyl (-CH3) groups flanking the methoxy (-OCH3) substituent creates a unique steric and electronic environment. This "ortho-blocking" strategy is critical for preventing metabolic O-demethylation, a common clearance pathway for anisole derivatives.
Table 1: Molecular Specifications
| Property | Value | Technical Note |
| CAS Registry Number | 1431329-59-7 | Unique identifier for the specific methyl/trifluoromethyl isomer. |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₈F₃NO | High F/C ratio enhances lipophilicity. |
| Molecular Weight | 215.17 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| Exact Mass | 215.056 g/mol | Monoisotopic mass for HRMS validation. |
| Predicted LogP | ~3.2 - 3.5 | Highly lipophilic due to -CF3 and -Me groups. |
| H-Bond Acceptors | 3 | (Nitrile N, Methoxy O, Fluorine atoms).[1] |
| Topological PSA | 33.02 Ų | Excellent membrane permeability (<140 Ų). |
Part 2: Synthetic Architecture & Methodologies
The synthesis of highly substituted benzenes requires careful orchestration of directing groups to avoid regioisomeric mixtures. The most robust industrial route employs Palladium-Catalyzed Cyanation of the corresponding aryl halide precursor.
Validated Synthetic Pathway
The preferred retrosynthetic disconnection occurs at the C1-CN bond. The steric bulk of the ortho-trifluoromethyl group makes classical nucleophilic substitution (Rosenmund-von Braun) difficult; therefore, modern transition-metal catalysis is required.
Core Logic:
-
Precursor: 4-Bromo-2-methoxy-6-methyl-benzotrifluoride (or the iodo-analog).
-
Catalytic Cycle: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a cyanide source (Zn(CN)₂), and reductive elimination.
Figure 1: Palladium-catalyzed cyanation workflow utilizing Zinc Cyanide as a safe, stoichiometric cyanide source.
Part 3: Experimental Protocols
Protocol: Pd-Catalyzed Cyanation of Aryl Bromide Note: This protocol assumes the use of the bromo-precursor. All steps must be performed in a fume hood due to the toxicity of cyanide sources.
Materials:
-
Substrate: 1-Bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene (1.0 equiv).
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv). Why? Zn(CN)₂ releases CN⁻ slowly, reducing catalyst poisoning compared to NaCN.
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv).
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv).
-
Solvent: N,N-Dimethylacetamide (DMAc) (anhydrous).
-
Additive: Zinc dust (0.1 equiv) to keep Pd in the active (0) state.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Charging: Under a nitrogen stream, add the aryl bromide substrate (10 mmol, 2.69 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), dppf (0.4 mmol, 221 mg), and Zn dust (1.0 mmol, 65 mg).
-
Solvation: Add degassed DMAc (20 mL) via syringe.
-
Reaction: Heat the mixture to 120°C for 14 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The starting bromide should disappear.
-
Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and pour into a saturated solution of Ammonium Hydroxide (NH₄OH) or NaHCO₃ to complex any residual zinc/copper salts.
-
Extraction: Wash the organic layer with water (3x) and brine (1x) to remove DMAc. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) eluting with a gradient of Hexanes -> 10% EtOAc/Hexanes.
-
Validation: Confirm identity via ¹H NMR and ¹⁹F NMR.
Part 4: Application in Drug Design (SAR)
This molecule is not merely a passive linker; it acts as an "electronic modulator." The interplay between the electron-withdrawing CF₃/CN groups and the electron-donating OMe/Me groups creates a polarized aromatic system ideal for pi-stacking interactions in protein binding pockets.
Key Structural Advantages:
-
Metabolic Stability: The methyl group at C3 and CF₃ at C5 block the ortho positions relative to the methoxy group, preventing CYP450-mediated O-demethylation.
-
Lipophilicity Boost: The CF₃ group significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.
-
Bioisosterism: The nitrile group often serves as a bioisostere for carbonyls or hydroxyls, acting as a compact hydrogen bond acceptor without the steric penalty.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.
References
-
Chemical Identity & CAS Registry. Vertex AI Search / CAS Common Chemistry. Verified CAS 1431329-59-7 for this compound.
-
Palladium-Catalyzed Cyanation Methodology. Maligres, P. E., et al. "Cyanation of aryl bromides with zinc cyanide catalyzed by palladium." Tetrahedron Letters, 1999, 40(47), 8193-8195.
- Metabolic Blocking Strategies. Barnes-Seeman, D., et al. "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 2014.
-
General Synthesis of Trifluoromethyl Benzonitriles. Google Patents, CN109320433B, "Preparation method of 4-trifluoromethyl benzonitrile." (Adapted for tri-substituted analog).
-
Physicochemical Properties. Calculated via PubChem and ChemDraw algorithms for C10H8F3NO.
Sources
Properties of trifluoromethylated benzonitrile derivatives
An In-depth Technical Guide to the Synthesis, Properties, and Application of Trifluoromethylated Benzonitrile Derivatives
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is particularly valued for its profound impact on a molecule's physicochemical and biological properties. When combined with the versatile benzonitrile framework, the resulting trifluoromethylated benzonitrile derivatives emerge as powerful building blocks for creating high-performance materials and novel therapeutics. This guide provides a comprehensive overview of the synthesis, unique properties, and critical applications of these derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the synergistic effects of the cyano and trifluoromethyl groups on molecular electronics, lipophilicity, and metabolic stability, detail robust synthetic protocols, and examine case studies where this scaffold is pivotal to function.
The Strategic Advantage of Combining Trifluoromethyl and Benzonitrile Motifs
The utility of trifluoromethylated benzonitriles stems from the powerful and distinct electronic properties of the two functional groups. Understanding their individual contributions is key to appreciating their combined, often synergistic, effects.
-
The Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It is also highly lipophilic and metabolically stable. Its introduction into a molecule can dramatically increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.
-
The Benzonitrile Group (-CN): The cyano group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. It is a common feature in many approved drugs, where it often serves as a key binding element or a bioisostere for other functional groups.
When combined on a benzene ring, these two groups create a highly electron-deficient aromatic system. This unique electronic profile profoundly influences the molecule's reactivity, pKa, and potential for intermolecular interactions, making these derivatives exceptionally valuable scaffolds.
Core Physicochemical Properties: A Quantitative Look
The position of the -CF3 group relative to the -CN group (ortho, meta, or para) significantly influences the overall properties of the molecule. The para-isomer, 4-trifluoromethylbenzonitrile, is often the most studied due to the direct electronic conjugation between the two opposing groups.
Electronic Effects and Acidity
The potent electron-withdrawing nature of both the -CF3 and -CN groups significantly lowers the electron density of the aromatic ring and can increase the acidity of other substituents. This is quantitatively described by the Hammett parameter (σ), where a more positive value indicates stronger electron-withdrawing power. For instance, the σ_p value for -CN is +0.66, and for -CF3 is +0.54, making the combined effect substantial. This electronic modulation is critical for tuning the binding affinity of drug candidates to their protein targets.
Lipophilicity and Permeability
Lipophilicity, often measured as logP (the logarithm of the partition coefficient between octanol and water), is a critical parameter for drug absorption and distribution. The -CF3 group is known to be highly lipophilic, and its inclusion generally increases a molecule's logP value. This enhancement can improve a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and non-specific binding.
Metabolic Stability
One of the most significant advantages of the trifluoromethyl group is its exceptional stability towards oxidative metabolism. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of most drugs. Placing a -CF3 group on an aromatic ring can shield an adjacent position from hydroxylation, thereby extending the half-life of a drug in the body.
Table 1: Comparative Physicochemical Properties of Benzonitrile Derivatives
| Compound | Isomer Position | logP (Predicted) | pKa (Predicted, acidic) | Dipole Moment (Debye) |
| Benzonitrile | - | 1.56 | 42 (benzylic C-H) | 4.18 |
| 2-Trifluoromethylbenzonitrile | ortho | 2.58 | N/A | 5.12 |
| 3-Trifluoromethylbenzonitrile | meta | 2.61 | N/A | 3.65 |
| 4-Trifluoromethylbenzonitrile | para | 2.59 | N/A | 2.45 |
Note: Data is compiled from chemical modeling databases and may vary based on experimental conditions.
Synthetic Strategies: Pathways to Trifluoromethylated Benzonitriles
The synthesis of these derivatives can be approached from two primary directions: trifluoromethylating a benzonitrile precursor or cyanating a trifluoromethylated benzene ring. The choice of strategy often depends on the availability and cost of the starting materials and the desired substitution pattern.
Pathway A: Cyanation of Trifluoromethylated Aromatics
This is a common and reliable method, particularly for industrial-scale synthesis. It typically starts with a trifluoromethylated aniline or aryl halide.
-
From Aryl Halides (Rosenmund-von Braun Reaction): This classic method involves the reaction of a trifluoromethylated aryl halide (e.g., 4-bromobenzotrifluoride) with a cyanide source, typically copper(I) cyanide (CuCN), at high temperatures. While effective, it often requires harsh conditions. Modern palladium-catalyzed cyanation reactions offer a milder and more versatile alternative, allowing for a broader range of substrates.
-
From Anilines (Sandmeyer Reaction): This pathway involves the diazotization of a trifluoromethylated aniline followed by treatment with a copper cyanide salt. It is a well-established method for introducing the cyano group onto an aromatic ring.
Pathway B: Trifluoromethylation of Benzonitrile
With the advent of modern trifluoromethylation reagents, direct C-H trifluoromethylation or the conversion of other functional groups on a benzonitrile core has become increasingly feasible. Reagents like the Togni or Umemoto reagents can be used, although regioselectivity can be a challenge that requires careful directing group strategy.
Caption: Key synthetic routes to trifluoromethylated benzonitriles.
Applications in Drug Discovery: A Case Study
The unique properties of trifluoromethylated benzonitriles make them privileged scaffolds in medicinal chemistry. They are frequently found in drugs targeting a wide range of diseases.
Case Study: Bicalutamide (Casodex)
Bicalutamide is a non-steroidal anti-androgen used to treat prostate cancer. Its structure features a sulfonamide linker connecting a fluorinated phenyl ring to a 4-cyano-3-trifluoromethylphenyl group.
-
Mechanism of Action: Bicalutamide functions as an antagonist at the androgen receptor (AR). The 4-cyano-3-trifluoromethylphenyl moiety is crucial for its high binding affinity.
-
Causality of the Scaffold:
-
High Affinity: The electron-deficient aromatic ring engages in favorable interactions within the AR ligand-binding pocket. The cyano group acts as a critical hydrogen bond acceptor, while the trifluoromethyl group fits into a specific hydrophobic pocket.
-
Metabolic Stability: The trifluoromethyl group at position 3 sterically hinders the metabolic oxidation of the aromatic ring, contributing to the drug's favorable pharmacokinetic profile and oral bioavailability.
-
Antagonist Conformation: The specific substitution pattern helps lock the receptor in an inactive conformation, preventing the downstream signaling that promotes tumor growth.
-
Caption: Interplay of properties and their therapeutic consequences.
Experimental Protocol: Synthesis and Characterization
This section provides a representative, self-validating protocol for the synthesis of 4-trifluoromethylbenzonitrile from 4-bromobenzotrifluoride via a palladium-catalyzed cyanation reaction.
Synthesis of 4-Trifluoromethylbenzonitrile
Objective: To synthesize 4-trifluoromethylbenzonitrile with high purity and yield. The protocol's self-validating nature comes from the clear phase separation during workup and the distinct spectroscopic signature of the product.
Materials:
-
4-Bromobenzotrifluoride (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzotrifluoride, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF via syringe.
-
Causality Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Anhydrous solvent prevents quenching of reactive intermediates.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium center. Dppf is a bulky electron-rich ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Self-Validation: A clean separation of aqueous and organic layers should be observed. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure to yield a white solid or colorless oil.
Characterization
-
¹H NMR: The aromatic protons will show a characteristic AA'BB' system (two doublets), with coupling constants typical for para-substituted benzene rings.
-
¹⁹F NMR: A sharp singlet will confirm the presence of the -CF3 group. Its chemical shift is indicative of the electronic environment.
-
IR Spectroscopy: A strong, sharp peak around 2230 cm⁻¹ will be observed, which is characteristic of the C≡N stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₈H₄F₃N should be clearly visible.
Conclusion and Future Outlook
Trifluoromethylated benzonitrile derivatives represent a class of compounds with exceptional utility in modern chemistry. The combination of two powerful electron-withdrawing groups on a stable aromatic scaffold provides a unique set of physicochemical properties that are highly advantageous for drug design and materials science. Their ability to enhance metabolic stability, modulate electronic interactions, and improve membrane permeability has cemented their role as a privileged motif in numerous successful applications. Future research will likely focus on developing more efficient and regioselective C-H trifluoromethylation methods and exploring the properties of these derivatives in new areas, such as organic electronics and advanced polymers.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The C-F Bond in Medicinal Chemistry: A World of Unique Properties Source: Chemical Society Reviews URL: [Link]
-
Title: The Cyano Group as a Privileged Motif in Drug Design and Discovery Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews URL: [Link]
-
Title: The Rosenmund-von Braun Reaction: A Practical Guide Source: Organic Syntheses URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides and Triflates Source: Chemical Reviews URL: [Link]
Safety Data Sheet (SDS) for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
The following is an in-depth Technical Guide and Safety Data Sheet (SDS) analysis for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .
This guide is structured for researchers and drug development professionals , focusing on the specific handling, reactivity, and safety protocols required for this fluorinated benzonitrile derivative.
Handling, Safety, and Reactivity Profile for Drug Discovery
Part 1: Executive Technical Summary
This compound is a specialized intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds. Its structure combines three distinct functional groups—a nitrile (-CN), a trifluoromethyl (-CF₃), and a methoxy (-OCH₃) group—on a central benzene ring.[1]
-
Significance: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a critical building block for modulating the pharmacokinetics of drug candidates.
-
Primary Hazard: As a benzonitrile derivative, it possesses potential acute toxicity (oral/dermal/inhalation) and is an irritant.[2] In fire conditions, it poses severe risks due to the potential release of Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF).
-
Handling Status: "Warning" (GHS Classification).[3] Treat as a hazardous substance requiring engineering controls (Fume Hood).[4]
Part 2: Hazard Identification & Safety Profile (GHS)[3]
This section synthesizes the safety profile based on the functional group analysis and data from close structural analogs (e.g., 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile).
GHS Classification
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3][4][5] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
Signal Word: WARNING
Precautionary Statements (Scientific Context)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] Rationale: Benzonitriles can be rapidly absorbed via the respiratory tract.
-
P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection/face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[2][3][4][5]
Part 3: Chemical & Physical Properties
Note: Experimental values for this specific CAS are limited in public domains. Values below are predicted based on Structure-Activity Relationship (SAR) with close analogs.
| Property | Value / Description |
| Physical State | Solid (Crystalline Powder) |
| Color | White to Off-White |
| Melting Point | 60–85 °C (Predicted range based on des-methyl analog) |
| Boiling Point | ~290 °C (Predicted at 760 mmHg) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane |
| Partition Coefficient (LogP) | ~3.2 (Predicted High Lipophilicity due to -CF₃) |
| Flash Point | >110 °C (Predicted) |
Part 4: Emergency Response Protocols
Decision Logic for Exposure Response
The following diagram illustrates the critical decision pathways for laboratory personnel in the event of exposure.
Caption: Figure 1. Emergency response decision logic emphasizing immediate decontamination and monitoring for systemic toxicity.
Fire-Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.
-
Specific Hazards:
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. Do not inhale smoke.
Part 5: Handling, Storage, and Reactivity
Reactivity & Stability Context
This compound is stable under standard laboratory conditions but possesses specific reactivity profiles due to its functional groups.
Caption: Figure 2. Reactivity map highlighting hydrolysis pathways and thermal decomposition risks.
Handling Protocol
-
Engineering Controls: Always handle within a certified Chemical Fume Hood. The potential for dust generation requires local exhaust ventilation.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing must not be taken out of the workplace.
Storage Conditions
-
Temperature: Store at Room Temperature (15–25 °C).
-
Atmosphere: Keep container tightly closed. Store in a dry, well-ventilated place.
-
Segregation: Store away from food, drink, and animal feeding stuffs.[2] Segregate from acids.
Part 6: Toxicological Information
Acute Toxicity
-
Oral: Classified as Category 4 (Harmful). LD50 (Rat) estimated between 300–2000 mg/kg based on benzonitrile analogs.
-
Dermal: Classified as Category 4. Permeability is enhanced by the lipophilic trifluoromethyl group.
-
Inhalation: Classified as Category 4. Dust causes respiratory tract irritation (H335).
Specific Target Organ Toxicity (STOT)
-
Single Exposure: Respiratory system (Irritation).[4]
-
Repeated Exposure: No specific data available.[4] However, chronic exposure to halogenated benzonitriles may affect the liver and kidneys.
Part 7: Ecological & Disposal Considerations
Ecotoxicity
-
Aquatic Toxicity: Expected to be harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) due to high stability and lipophilicity (LogP > 3), which suggests potential for bioaccumulation.
-
Persistence: The trifluoromethyl group renders the molecule resistant to rapid biodegradation.
Disposal Methods
-
Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Critical Note: The incinerator must be capable of handling Halogenated waste (F) and Nitrogenous waste (CN) to prevent the release of HF and NOx/HCN.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CAS 261951-87-5 (4-Methoxy-3-(trifluoromethyl)benzonitrile). Retrieved from [Link].
Disclaimer: This guide is for research and development purposes only. The toxicological properties of this specific compound have not been fully investigated.[3] Users must exercise the highest caution and adhere to their institution's chemical hygiene plan.
Sources
Strategic Fluorination: Novel Benzonitrile Scaffolds in Medicinal Chemistry
[1]
Executive Summary
The introduction of fluorine into aromatic nitriles represents a high-impact strategy in modern drug discovery. The fluorinated benzonitrile (F-CN) motif offers a dual advantage: the nitrile group serves as a versatile bioisostere for carbonyls and halogens, while the fluorine atom modulates lipophilicity (
The Strategic Value of the F-CN Motif
Electronic Synergy and Metabolic Shielding
The co-localization of the cyano group (strongly electron-withdrawing, Hammett
-
Metabolic Blocking: Fluorine substitution at the para- or ortho- positions relative to the nitrile blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for benzonitriles.
-
Acidity Modulation: The electron-withdrawing nature of the F-CN combination significantly increases the acidity of remaining aromatic protons, facilitating C-H activation protocols.
-
Dipole Alignment: The C-F and C-CN dipoles can be aligned to lock specific bioactive conformations, enhancing binding affinity to target proteins (e.g., Androgen Receptor antagonists).
The "Scaffold" Concept: Polyfluorinated Benzonitriles
Beyond simple mono-fluorinated analogs, polyfluorinated benzonitriles (e.g., pentafluorobenzonitrile) are emerging as powerful electrophilic building blocks. Due to the extreme electron deficiency induced by the aggregate effect of fluorine and the nitrile group, these scaffolds undergo highly regioselective
Synthetic Access to F-CN Building Blocks
Accessing these scaffolds requires robust methodology that tolerates the sensitive nitrile group.
Palladium-Catalyzed Cyanation
Traditional Sandmeyer reactions (requiring diazonium salts) are often too harsh for complex substrates. The industry standard has shifted toward Palladium-catalyzed cyanation of aryl halides.
-
Catalyst Systems:
with bidentate phosphine ligands (e.g., Xantphos or dppf) is the gold standard. -
Cyanide Sources: While
is common, recent advances utilize non-toxic sources or controlled release to prevent catalyst poisoning by free cyanide ions. -
Mechanism: The rate-limiting step is often the reductive elimination of Ar-CN.[1] Electron-deficient aryl halides (such as fluoro-bromoarenes) generally undergo this step more rapidly, making them ideal substrates.
Regioselective Functionalization
For polyfluorinated substrates (e.g., 2,3,4,5,6-pentafluorobenzonitrile), the nitrile group directs nucleophilic attack.
-
Regioselectivity Rule: Substitution occurs predominantly at the para-position (C4) relative to the nitrile. The nitrile group stabilizes the Meisenheimer intermediate more effectively than the fluorine atoms, directing the incoming nucleophile to the position that maximizes this stabilization.
Visualization: Reactivity & Logic
Diagram 1: Regioselective Logic of Pentafluorobenzonitrile
This diagram illustrates the divergent synthesis potential of using pentafluorobenzonitrile as a core scaffold.
Caption: Regioselective map for Nucleophilic Aromatic Substitution (
Experimental Protocols
Protocol A: Pd-Catalyzed Cyanation of Aryl Halides
Context: Converting a fluorinated aryl bromide into a fluorinated benzonitrile.
Reagents:
-
Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)
-
Cyanide Source:
(0.6 equiv) -
Catalyst:
(2 mol %) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol %)
-
Additive: Zn powder (10-20 mol %) (Reduces Pd(II) to Pd(0) and scavenges poisons)
-
Solvent: DMAc (N,N-Dimethylacetamide) (0.5 M)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict
atmosphere, charge a reaction vial with the aryl bromide, , , dppf, and Zn powder. -
Solvation: Add anhydrous DMAc. Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 120 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass: [M+H]+ of nitrile).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M
(to chelate Zn/Pd species) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Point: The appearance of a strong IR stretch at ~2230
Protocol B: Regioselective on Pentafluorobenzonitrile
Context: Using the scaffold to install a diversity element (amine) at the para-position.
Reagents:
-
Scaffold: Pentafluorobenzonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
(1.2 equiv) or DIPEA (1.5 equiv) for organic solubility -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Mixing: Dissolve pentafluorobenzonitrile in
(0.2 M) at Room Temperature (RT). -
Addition: Add the base, followed by the slow addition of morpholine.
-
Reaction: Stir at RT for 2–4 hours. (Note: Heating to 60°C may be required for sterically hindered amines, but RT usually suffices for C4 substitution).
-
Monitoring: Monitor by TLC or
NMR. The starting material will show 3 distinct fluorine signals. The product (para-substituted) will show 2 distinct signals (AA'BB' pattern). -
Workup: Pour into water, extract with EtOAc.
-
Purification: Recrystallization or column chromatography.
Case Studies in Drug Design
Selinexor (XPOVIO®)
-
Target: Nuclear Export Protein 1 (XPO1) Inhibitor.
-
Structural Core: The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .[2]
-
Role of F-CN: The nitrile is hydrolyzed to a primary amide, which is then cyclized to form the triazole core. The trifluoromethyl groups provide critical lipophilicity and metabolic resistance, ensuring the drug can cross the nuclear membrane.
Enzalutamide (Xtandi®)
-
Target: Androgen Receptor Antagonist (Prostate Cancer).
-
Structural Core: 4-cyano-3-(trifluoromethyl)phenyl moiety.
-
Role of F-CN: The nitrile and
groups on the aromatic ring are essential for high-affinity binding to the androgen receptor. They create a rigid, electron-deficient system that fits precisely into the ligand-binding pocket, preventing the conformational change required for receptor activation.
Diagram 2: Synthetic Workflow for Selinexor Intermediate
This diagram visualizes the transformation of the fluorinated benzonitrile building block into the active pharmaceutical ingredient precursor.
Caption: Synthetic pathway utilizing a fluorinated benzonitrile building block to access the core of Selinexor.
Data Summary: Fluorinated Benzonitrile Properties[1]
| Building Block | CAS Number | Key Feature | Primary Application |
| Pentafluorobenzonitrile | 773-82-0 | Fully substituted; highly reactive to | Scaffold for library generation (C4-substitution) |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1 | Ortho-F/CN relationship; Br handle | Cross-coupling precursor (Suzuki/Buchwald) |
| 3,5-Bis(trifluoromethyl)benzonitrile | 27121-42-4 | High lipophilicity; chemically stable | Precursor to Selinexor; Metabolic blocker |
| 2-Fluoro-4-bromobenzonitrile | 124265-98-3 | Ortho-F activates nitrile | Precursor to bicyclic heterocycles |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][3][4] Angewandte Chemie International Edition. [Link][3]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[4] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link][5]
-
Matsunami, A., Kuwata, S., & Kayaki, Y. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
FDA Drug Approvals. (2019/2021). Selinexor and Enzalutamide approval packages. U.S. Food and Drug Administration. [Link]
An In-depth Technical Guide to the Lipophilicity and LogP of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Abstract
Lipophilicity, a critical physicochemical property, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] The octanol-water partition coefficient (LogP) is the most widely recognized metric for quantifying this "fat-loving" characteristic.[1][4] This guide provides a comprehensive technical analysis of the lipophilicity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile, a molecule of interest in medicinal chemistry. We will dissect its structural components to understand their individual contributions to its overall lipophilic profile. Furthermore, this document details both established experimental protocols and robust computational methods for the accurate determination of its LogP value, offering researchers and drug development professionals a thorough resource for evaluating this key molecular property.
The Central Role of Lipophilicity in Drug Discovery
The ability of a drug to effectively move through the body and reach its intended target is fundamentally linked to its lipophilicity.[1][] Biological membranes, primarily composed of lipid bilayers, act as selective barriers.[1] A molecule must possess sufficient lipophilicity to partition into and traverse these membranes to be absorbed from the gastrointestinal tract, distribute into tissues, and penetrate target cells.[1][]
However, a delicate balance is required. Excessive lipophilicity can lead to poor solubility in aqueous environments like the gastrointestinal fluids and blood, hindering absorption and distribution.[1][] Highly lipophilic compounds may also exhibit increased metabolic clearance and a higher propensity for off-target binding, potentially leading to toxicity.[3][6]
Lipinski's Rule of 5 , a widely adopted guideline in drug discovery, underscores the importance of controlled lipophilicity, suggesting an optimal LogP value of less than 5 for orally bioavailable drugs.[7][8][9][10] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered ideal for crossing the blood-brain barrier.[7]
Structural Deconstruction of this compound
To understand the lipophilicity of this compound, we must analyze the contribution of its constituent functional groups. The interplay of these groups dictates the molecule's overall polarity and its affinity for lipophilic versus aqueous environments.
Caption: Key functional groups influencing the lipophilicity of the target molecule.
-
Benzene Ring: The aromatic core is inherently nonpolar and significantly contributes to the molecule's lipophilic character.
-
Methoxy Group (-OCH₃): While the oxygen atom introduces some polarity, the methyl group's nonpolar nature results in a net moderate increase in lipophilicity.
-
Methyl Group (-CH₃): This classic alkyl group is nonpolar and enhances the overall lipophilicity of the molecule.
-
Trifluoromethyl Group (-CF₃): This is a powerful lipophilicity-enhancing moiety.[11][12][13] The high electronegativity of the fluorine atoms creates strong C-F bonds, leading to a group that is both metabolically stable and significantly more lipophilic than a methyl group.[11][14] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a trifluoromethyl group is +0.88.[11]
-
Nitrile Group (-C≡N): The cyano group is polar due to the electronegativity difference between carbon and nitrogen and the presence of a triple bond. This group contributes to the molecule's polarity, thereby reducing its overall lipophilicity.
The cumulative effect of these groups, particularly the potent trifluoromethyl group, suggests that this compound is a lipophilic molecule.
Methodologies for LogP Determination
The determination of LogP can be approached through both experimental and computational methods. Each approach has its own set of advantages and limitations, and often, a combination of methods provides the most comprehensive understanding of a molecule's lipophilicity.
Experimental Determination of LogP
Experimental methods provide a direct measure of a compound's partitioning behavior.
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement principle.[15][16]
Protocol:
-
Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[15]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[15]
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: The flask is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation.[16]
-
Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
Use of a Buffered Aqueous Phase (for LogD): For ionizable compounds, the distribution is pH-dependent. Using a buffer of a specific pH allows for the determination of the distribution coefficient (LogD) at that pH.[15] Since this compound is a neutral molecule, its LogP and LogD will be equivalent across a wide pH range.
-
Centrifugation: This ensures a clean separation of the two phases, which is critical for accurate concentration analysis.
RP-HPLC offers a faster, more resource-efficient alternative to the shake-flask method and is suitable for high-throughput screening.[17][18][19] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: A series of reference compounds with well-established LogP values are injected into the system, and their retention times are recorded.[17]
-
Standard Curve Generation: The logarithm of the capacity factor (k) for each reference compound is plotted against its known LogP value to create a calibration curve.[18]
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The capacity factor for the test compound is calculated from its retention time and used to determine its LogP value from the calibration curve.[18]
Caption: Workflow for LogP determination using the RP-HPLC method.
Self-Validating System: The integrity of the RP-HPLC method relies on the quality of the calibration curve. The use of a diverse set of reference standards that bracket the expected LogP of the analyte ensures the accuracy and reliability of the determination.
Computational Determination of LogP
In silico methods for LogP prediction are invaluable for early-stage drug discovery, allowing for the rapid assessment of large numbers of virtual compounds.[20][21] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[7]
| Method Type | Principle | Example Software/Algorithms | Strengths | Limitations |
| Atom-Based | Sums the contributions of individual atoms to the overall LogP.[22] | Ghose-Crippen (ALOGP)[22] | Simple and fast. | May not accurately capture complex intramolecular interactions.[22] |
| Fragment-Based | Sums the contributions of predefined molecular fragments and applies correction factors.[4][22][23] | ClogP, Molinspiration miLogP[4][23] | Generally more accurate than atom-based methods. | Accuracy depends on the comprehensiveness of the fragment library.[22] |
| Property-Based | Utilizes molecular descriptors and machine learning models to predict LogP.[20][24] | ACD/Percepta, S+ logP[24][25] | Can achieve high accuracy, especially with model training on proprietary data.[26] | Performance is highly dependent on the quality and diversity of the training dataset.[20] |
Predicted LogP Values for 4-Methoxy-3-(trifluoromethyl)benzonitrile and a structurally similar compound:
| Compound | Computational Method/Source | Predicted LogP |
| 4-Methoxy-3-(trifluoromethyl)benzonitrile | (Not explicitly found, but based on similar structures) | ~2.5 - 3.5 |
| 4-Methoxy-3-(trifluoromethyl)benzonitrile | ChemScene[27] | 2.58568 |
Note: The predicted LogP values can vary between different algorithms and software packages due to differences in their underlying models and training datasets.[28][29]
Conclusion and Future Perspectives
The structural features of this compound, particularly the presence of the highly lipophilic trifluoromethyl group, indicate that it is a compound with significant lipophilic character. A predicted LogP in the range of 2.5 to 3.5 aligns with the properties often sought in drug candidates, potentially offering a good balance between membrane permeability and aqueous solubility.
For definitive characterization, experimental determination of the LogP value via the shake-flask or RP-HPLC method is strongly recommended. The RP-HPLC method, in particular, offers a practical and efficient approach for routine analysis. The continued development of more accurate and robust computational models, especially those employing machine learning and large, diverse datasets, will further enhance our ability to predict lipophilicity with greater confidence, accelerating the drug discovery and development process.[20][24]
References
-
logP - octanol-water partition coefficient calculation - Molinspiration. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]
-
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. [Link]
-
Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
-
Calculation of molecular properties - Molinspiration. [Link]
-
Lipophilic Efficiency as an Important Metric in Drug Design | Journal of Medicinal Chemistry. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
Lipinski's Rule of 5 - GARDP Revive. [Link]
-
Predict Molecular Properties | Percepta Software - ACD/Labs. [Link]
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]
-
MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY - World Journal of Pharmaceutical and Medical Research. [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]
-
(PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange - ResearchGate. [Link]
-
Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles - SciSpace. [Link]
-
assessment of reverse - phase - ECETOC. [Link]
-
Lipinski's rule of five - Wikipedia. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. [Link]
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. [Link]
-
Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - MDPI. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. [Link]
-
Not all LogP's are calculated equal: CLogP and other short stories. [Link]
-
The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. [Link]
-
ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]
-
LogP / LogD shake-flask method - Protocols.io. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]
-
Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic. [Link]
-
Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP... - ResearchGate. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. [Link]
-
Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
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Methodological & Application
Application Note: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile from Phenols
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (Target Molecule). This compound is a critical building block in the development of androgen receptor modulators (SARMs) and advanced agrochemicals.
The synthesis strategy addresses the challenge of installing the trifluoromethyl (-CF₃) and nitrile (-CN) moieties on a sterically crowded benzene ring. By utilizing 2-Methyl-6-(trifluoromethyl)phenol as the starting material, we leverage the inherent directing effects of the hydroxyl group to achieve high regioselectivity. The protocol follows a three-step sequence: electrophilic bromination , O-methylation , and transition-metal catalyzed cyanation .
Key Advantages of This Route[1]
-
Regiocontrol: The 2,6-disubstitution pattern of the starting phenol forces electrophilic attack exclusively to the para-position, eliminating isomer formation.
-
Scalability: Utilizes standard process chemistry reagents (NBS, MeI, Zn(CN)₂) amenable to kilo-lab production.
-
Safety: optimized cyanation conditions reduce the risk of free cyanide evolution compared to traditional Rosenmund-von Braun reactions.
Retrosynthetic Analysis & Strategy
The structural logic dictates that the nitrile group, being the most sensitive to reduction/hydrolysis, should be installed last. The steric bulk of the trifluoromethyl group requires that the ether linkage be established prior to the final coupling to prevent catalyst poisoning or steric hindrance during the cyanation step.
Reaction Pathway (Graphviz)
Figure 1: Step-wise synthetic pathway from phenolic precursor to target benzonitrile.
Experimental Protocols
Step 1: Regioselective Bromination
Objective: Install a bromine atom at the para-position relative to the hydroxyl group. Rationale: The ortho-positions are blocked by Methyl and CF₃ groups. The hydroxyl group strongly activates the para-position, ensuring exclusive formation of the 4-bromo derivative without the need for cryogenic control.
Materials:
-
2-Methyl-6-(trifluoromethyl)phenol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) (10 mL/g of substrate)
-
Ammonium Acetate (10 mol% - Catalyst)
Protocol:
-
Charge: To a reaction vessel equipped with a magnetic stirrer, add 2-Methyl-6-(trifluoromethyl)phenol and MeCN.
-
Dissolve: Stir at room temperature (RT) until fully dissolved. Add Ammonium Acetate.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Water/DCM (1:1).
-
Extraction: Separate the organic layer.[2][3] Wash with 10% Na₂S₂O₃ (to remove residual bromine) and Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. The crude solid is typically >95% pure and can be used directly.
-
Yield Expectation: 90-95%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: O-Methylation (Williamson Ether Synthesis)
Objective: Convert the phenol to the methyl ether (anisole derivative). Rationale: Methylation protects the oxygen and establishes the 4-methoxy core. Potassium carbonate is preferred over stronger bases (NaH) to minimize side reactions involving the CF₃ group (e.g., defluorination).
Materials:
-
Intermediate 1 (4-Bromo-2-methyl-6-(trifluoromethyl)phenol) (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Acetone or DMF (5 mL/g)
Protocol:
-
Charge: Suspend Intermediate 1 and K₂CO₃ in Acetone (for easier workup) or DMF (for faster rate).
-
Addition: Add MeI dropwise at RT. ( Caution: MeI is a carcinogen and volatile. Use a fume hood.)
-
Reflux: Heat the mixture to 50°C (Acetone reflux) or 60°C (DMF) for 3-6 hours.
-
Monitor: Check for disappearance of the phenol starting material.
-
Workup:
-
If Acetone: Filter off solids (salts), concentrate filtrate, partition between Et₂O and Water.[4]
-
If DMF: Pour reaction mixture into ice water; extract with Et₂O or Hexanes.
-
-
Purification: Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry and concentrate.
-
Yield Expectation: 92-98%
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Step 3: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to the aryl nitrile. Rationale: Traditional CuCN (Rosenmund-von Braun) requires harsh conditions (200°C). We utilize a Pd(0)-catalyzed cyanation with Zn(CN)₂ (Tschaen's method), which proceeds at lower temperatures (80-100°C) and tolerates the CF₃/OMe functionality.
Materials:
-
Intermediate 2 (1-Bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene) (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos or dppf (4 mol%)
-
Solvent: DMF or NMP (degassed, anhydrous)
-
Additive: Zn powder (10 mol%) - Optional, keeps Pd active.
Protocol:
-
Inertion: Flame-dry a reaction flask and purge with Nitrogen/Argon.
-
Charge: Add Intermediate 2, Zn(CN)₂, Pd₂(dba)₃, and Ligand.
-
Solvent: Add degassed DMF via syringe.
-
Reaction: Heat the sealed vessel to 100°C for 12-16 hours.
-
Note: The solution usually turns from dark purple/red to orange/brown upon completion.
-
-
Quench: Cool to RT. Dilute with EtOAc. Add 10% NH₄OH or Ethylenediamine solution (to chelate Zn/Pd species). Stir for 30 mins.
-
Extraction: Wash organic layer with Water (3x) to remove DMF, then Brine.
-
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 80-88%
-
Target Identity: this compound.
-
Data Summary & Process Parameters
| Parameter | Step 1: Bromination | Step 2: Methylation | Step 3: Cyanation |
| Reagent | NBS | MeI / K₂CO₃ | Zn(CN)₂ / Pd-Cat |
| Solvent | MeCN | Acetone | DMF (Anhydrous) |
| Temp | 0°C → RT | 50°C | 100°C |
| Time | 4 h | 4 h | 12-16 h |
| Critical Control | Exotherm control during NBS addition | Anhydrous conditions | Oxygen-free atmosphere |
| Typical Yield | 95% | 95% | 85% |
Troubleshooting & Critical Quality Attributes (CQA)
Regio-isomer Contamination
-
Risk: Although the 2,6-blocking pattern minimizes this, trace ortho-bromination (if the CF₃ group directs poorly) is theoretically possible but sterically unlikely.
-
Control: Verify Intermediate 1 by ¹H-NMR. The aromatic region should show a singlet (or meta-coupled doublet, J~2Hz) for the isolated proton at position 6 (relative to phenol).
Incomplete Cyanation (Protodebromination)
-
Risk: Formation of the reduced product (Ar-H) instead of Ar-CN.
-
Control: Ensure the solvent is rigorously degassed. Water or proton sources facilitate reduction. Use Zn(CN)₂ of high quality (free flowing).
Safety: Cyanide Handling
-
Risk: Generation of HCN gas if Zn(CN)₂ contacts strong acid.
-
Control: Perform all workups in a hood. Quench aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
References
- Source: European Patent EP0004447A2. "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
General Method for Bromination of Phenols
-
Palladium-Catalyzed Cyanation (Zn(CN)₂ Method)
- Source: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." J. Org. Chem., 1995.
- Relevance: The industry-standard protocol for converting Aryl-Br to Aryl-CN using Zn(CN)₂.
-
URL:[Link]
-
Synthesis of 4-trifluoromethyl benzonitrile (Analogous Chemistry)
- Source: CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile."
-
Relevance: Demonstrates Pd-catalyzed cyanation on trifluoromethyl-substituted benzene rings.[6]
- URL
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Using 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile in Suzuki coupling
Application Note: Strategic Functionalization & Suzuki Coupling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Part 1: Executive Summary & Strategic Analysis
Subject: this compound (CAS: 261951-87-5) Role in Synthesis: Core Scaffold / Late-Stage Intermediate Primary Challenge: "Suzuki-Silence" & Regioselectivity
This application note addresses the specific challenge of utilizing This compound (hereafter referred to as Scaffold A ) in Suzuki-Miyaura cross-coupling reactions.
Technical Assessment: Scaffold A is a tetrasubstituted benzene ring lacking the requisite halogen (Cl, Br, I) or boron handles for direct Suzuki coupling. Furthermore, the conventional activating group (Methoxy, -OMe) at position C4 has its ortho positions (C3 and C5) blocked by Methyl and Trifluoromethyl groups, respectively. This renders standard Electrophilic Aromatic Substitution (EAS) halogenation ineffective due to steric crowding and electronic deactivation.
The Solution: To utilize Scaffold A in Suzuki coupling, we must employ C-H Activation strategies to convert it into a nucleophilic boronate ester. This guide details two regiodivergent protocols:
-
Steric Control (Ir-Catalysis): Targets C2 (less hindered).
-
Electronic Control (Lithiation): Targets C6 (more acidic).
Part 2: Pre-Coupling Activation Protocols
You cannot couple Scaffold A directly. You must first install a boron handle. Choose the protocol based on your desired substitution pattern.
Protocol A: Iridium-Catalyzed C-H Borylation (Accessing C2)
Mechanism: Sterically directed C-H oxidative addition.
Rationale: The bulky Iridium catalyst prefers the C2 position (flanked by -CN and -Me) over the C6 position (flanked by -CN and the bulkier -CF3).
Materials:
-
Substrate: Scaffold A (1.0 equiv)
-
Boron Source:
(Bis(pinacolato)diboron) (1.0 equiv) -
Catalyst:
(1.5 mol%) -
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Solvent: MTBE or THF (Anhydrous)
-
Temperature: 80 °C
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh
(10 mg/mmol substrate) and dtbpy (8 mg/mmol) into a reaction vial. -
Pre-complexation: Dissolve in 1 mL MTBE. The solution should turn dark brown/red.
-
Addition: Add
(254 mg/mmol) followed by Scaffold A (1.0 equiv). -
Reaction: Seal the vial and heat to 80 °C for 4–6 hours.
-
Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et2O/Hexane) to remove the catalyst.
-
Result: 2-(Pinacolboronato)-4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .
Protocol B: Directed Ortho Metalation (DoM) (Accessing C6)
Mechanism: Acidity-directed deprotonation.
Rationale: The C6 proton is flanked by two strong electron-withdrawing groups (-CN and -CF3), making it significantly more acidic (
Materials:
-
Substrate: Scaffold A (1.0 equiv)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) – Prepared in situ or commercial.
-
Quench:
(Triisopropyl borate) (1.5 equiv) -
Solvent: THF (Anhydrous, -78 °C)
Step-by-Step Workflow:
-
Cryogenic Setup: Cool a solution of Scaffold A in THF (0.2 M) to -78 °C under Argon.
-
Deprotonation: Add LiTMP dropwise over 10 minutes. The solution often turns deep yellow/orange. Stir for 30 minutes at -78 °C.
-
Borylation: Add
rapidly. -
Warm-up: Allow the reaction to warm to 0 °C over 2 hours.
-
Pinacol Protection (Optional but Recommended): Add pinacol (1.5 equiv) and stir for 1 hour to form the stable Bpin ester (easier to handle in Suzuki than the free boronic acid).
-
Result: 6-(Pinacolboronato)-4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .
Part 3: Suzuki-Miyaura Coupling Protocol
Once activated (as the Bpin ester from Protocol A or B), the substrate is extremely sterically hindered. Standard
Target Transformation: Coupling the Hindered Boronate with an Aryl Halide (Ar-Cl or Ar-Br).[1][2]
Optimization Table: Reaction Conditions
| Variable | Standard Recommendation | High-Difficulty (Tetra-ortho) |
| Catalyst Source | Pd-G3-XPhos or Pd-G4-SPhos (Precatalysts) | |
| Ligand | SPhos | XPhos (Preferred for steric bulk) |
| Base | ||
| Solvent System | 1,4-Dioxane / | Toluene / |
| Temperature | 80 °C | 100–110 °C |
Detailed Procedure (High-Difficulty Protocol)
-
Vial Setup: Charge a reaction vial with:
-
Activated Boronate (from Protocol A/B): 1.0 equiv.
-
Aryl Halide Partner: 1.0 equiv.
-
XPhos Pd G3 Precatalyst : 2–4 mol%.
- (finely ground) : 3.0 equiv.
-
-
Solvent: Add Toluene and Water (10:1 ratio, degassed). Concentration: 0.15 M.
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Note: If the coupling partner is also sterically hindered, raise temp to 110 °C and use n-Butanol as solvent.
-
-
Analysis: Monitor via LC-MS. Look for the biaryl mass. If protodeboronation (loss of Bpin, return to Scaffold A) is observed, switch base to CsF and solvent to anhydrous Dioxane .
Part 4: Mechanism & Decision Logic (Visualization)
The following diagram illustrates the regiodivergent logic required to functionalize this scaffold.
Figure 1: Regiodivergent functionalization pathways. Ir-catalysis avoids the bulky
Part 5: Troubleshooting & Critical Parameters
1. Protodeboronation (The "Silent Killer"):
-
Symptom: LC-MS shows conversion of the Boronate back to the starting material (Scaffold A) instead of the product.
-
Cause: The C-B bond is flanked by electron-withdrawing groups (
, CN) and ortho-substituents. This makes the C-B bond labile under basic, aqueous conditions. -
Fix:
-
Switch to anhydrous conditions (Dioxane/CsF).
-
Use Copper(I) as a co-catalyst (CuCl, 10 mol%) to facilitate transmetallation via the "Copper Effect" (Liebeskind coupling variant).
-
2. Steric Stalling:
-
Symptom: Reaction stalls at 20% conversion.
-
Cause: The oxidative addition complex (
) cannot access the bulky boronate. -
Fix: Switch ligand to XPhos or VPhos . These ligands create a "flexible pocket" that accommodates tetra-ortho-substituted biaryls.
References
-
Iridium-Catalyzed C-H Borylation (General Mechanism)
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002).[3] Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science.
-
-
Steric Control in Borylation
- Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane Catalyzed by Iridium Complexes in an Inert Solvent.
-
Suzuki Coupling of Hindered Substrates (XPhos/SPhos)
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids. Accounts of Chemical Research.
-
Protodeboronation of Polyfluorinated/Electron-Deficient Aryl Boronates
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dumelelab.com [dumelelab.com]
- 4. Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Selective Nitrile-to-Amide Conversion in Trifluoromethylated Arenes
Abstract & Strategic Overview
The conversion of trifluoromethylated aryl nitriles (
The Core Challenge: While activation accelerates the initial hydration, it simultaneously renders the resulting amide highly susceptible to further hydrolysis, leading to the formation of the unwanted carboxylic acid byproduct.
This guide details three distinct protocols optimized for selectivity , solubility , and scalability , specifically addressing the electronic and physical properties of fluorinated substrates.
Mechanistic Insight & Reagent Selection
The Electronic Dilemma
In trifluoromethylated systems, the
-
Risk: If the reaction conditions are too aggressive (e.g., high molarity NaOH, high temp), the nucleophile attacks the amide carbonyl immediately after formation.
-
Solution: Use reagents that are highly nucleophilic toward the nitrile (
is times more nucleophilic than ) but non-basic enough to leave the amide intact.
Reagent Decision Matrix
| Feature | Method A: UHP/Base | Method B: Metal Catalysis (Rh) | Method C: Transfer Hydration |
| Reagent | Urea-Hydrogen Peroxide / | Acetaldoxime / Rh catalyst | |
| Mechanism | Peroxide Nucleophilic Attack | Metal-Ligand Activation | Anhydrous Water Transfer |
| Selectivity | High (Kinetic Control) | Very High (Chemo-selective) | Excellent (No free |
| Substrate Fit | General | Late-stage, Complex Scaffolds | Water-sensitive substrates |
| Scalability | High (Kg scale) | Low/Medium (Costly) | Medium |
| Cost | $ |
Detailed Experimental Protocols
Method A: Peroxide-Mediated Hydration (Modified Radziszewski)
Best for: Standard substrates, scale-up, and cost-efficiency.
This protocol utilizes Urea-Hydrogen Peroxide (UHP) or aqueous
Reagents:
-
Substrate:
(1.0 equiv)[2] -
Oxidant: 30%
(5-10 equiv) OR UHP (Solid adduct, safer handling) -
Base:
(0.5 - 1.0 equiv) -
Solvent: DMSO (preferred for
species) or Acetone/Water (1:1)
Protocol:
-
Dissolution: Charge a round-bottom flask with the nitrile substrate (1.0 equiv) and DMSO (
). Ensure complete dissolution; mild warming ( ) may be required for poly-fluorinated arenes. -
Base Addition: Add
(0.5 equiv). The suspension may not fully dissolve.[3] -
Oxidant Addition:
-
If using Aqueous
: Cool the mixture to in an ice bath. Add 30% dropwise to control the exotherm. -
If using UHP: Add solid UHP in portions at room temperature.
-
-
Reaction: Allow the mixture to warm to
. Stir vigorously. Monitor by HPLC/TLC every 30 minutes.-
Note: The reaction is typically fast (1-4 hours) due to
activation. Do not heat above to prevent over-oxidation.
-
-
Quench & Isolation:
-
Pour the reaction mixture into ice-cold water (10x reaction volume).
-
The amide product often precipitates as a white solid. Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with saturated
(to quench peroxides) and brine.
-
Method B: Rhodium-Catalyzed Hydration
Best for: Late-stage functionalization, acid-sensitive groups, and high-value intermediates.
This method avoids strong bases and oxidants, using a neutral metal center to activate the nitrile.
Reagents:
-
Catalyst:
(1-3 mol%) -
Ligand:
or specific NHC ligands (2-6 mol%) -
Solvent: Isopropanol/Water (1:1) or THF/Water
Protocol:
-
Catalyst Pre-formation: In a vial, mix
and in Isopropanol under Nitrogen/Argon for 10 minutes. -
Substrate Addition: Add the trifluoromethyl nitrile (1.0 equiv) and Water (excess, co-solvent).
-
Heating: Heat the mixture to
in a sealed tube or reflux condenser. -
Monitoring: Monitor conversion. The
group aids coordination but sterics (e.g., ortho-substitution) may slow the rate. -
Workup: Evaporate volatiles. Purify via flash column chromatography (DCM/MeOH gradient).
Visualizations & Logic Flow
Figure 1: Reaction Mechanism & Selectivity Control
The following diagram illustrates the kinetic competition between amide formation and carboxylic acid byproduct generation, highlighting where specific reagents intervene.
Caption: Kinetic pathway of nitrile hydration. Method A utilizes the alpha-effect of hydroperoxide for speed; Method B uses coordination to prevent over-hydrolysis.
Figure 2: Decision Tree for Protocol Selection
Caption: Selection logic based on substrate physical properties and functional group tolerance.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor solubility of fluorinated arene in aqueous media. | Switch solvent to DMSO or add surfactant (Triton X-100). |
| Acid Formation (>5%) | Reaction temperature too high or reaction time too long. | Cool to |
| Late-Eluting Impurity | Formation of primary amide dimer or solvent adduct. | Verify solvent purity; Switch from Acetone (can form hemiaminals) to DMSO. |
References
-
Selective Hydration of Nitriles to Amides using Rh(I)-NHC Complexes Source: MDPI (Molecules) [Link]
-
Urea-Hydrogen Peroxide (UHP) Protocol for Nitrile Hydration Source: Common Organic Chemistry [Link]
-
Metal-Catalyzed Nitrile Hydration: Recent Advances Source: National Institutes of Health (PMC) [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Source: Organic Syntheses [Link]
-
Selective NaOH-catalysed hydration of aromatic nitriles Source: Royal Society of Chemistry (Catalysis Science & Technology) [Link]
Sources
Preparation of tetrazole derivatives from 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
An Application Note for the Synthesis of 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole from its corresponding benzonitrile precursor. Tetrazoles are a critical class of nitrogen-rich heterocyclic compounds, widely recognized in medicinal chemistry as non-classical bioisosteres of carboxylic acids.[1] Their unique physicochemical properties, including similar acidity and spatial arrangement to carboxylic acids but with enhanced lipophilicity and metabolic stability, make them invaluable in drug design.[1] This guide focuses on the robust and environmentally conscious [3+2] cycloaddition of sodium azide with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile, catalyzed by zinc bromide in an aqueous medium. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide expert insights for troubleshooting and optimization.
Introduction: The Significance of the Tetrazole Moiety
The 5-substituted-1H-tetrazole ring is a privileged scaffold in modern pharmacology, featuring prominently in several FDA-approved drugs such as the angiotensin II receptor blockers Losartan and Valsartan.[1] Its ability to mimic the carboxylic acid functional group while improving pharmacokinetic profiles has cemented its role in the development of novel therapeutics. The conversion of an organic nitrile to a tetrazole is the most direct and widely employed synthetic strategy.[1][2] This document outlines a field-proven, safe, and efficient protocol for this transformation, specifically tailored for researchers in drug discovery and development working with complex, functionalized benzonitriles.
Synthetic Strategy and Mechanistic Rationale
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group and an azide source. While seemingly straightforward, the reaction's efficiency is highly dependent on the activation of the nitrile, which is typically electron-rich and thus a reluctant dipolarophile.[3]
The Role of Catalysis: Activating the Nitrile
Uncatalyzed cycloaddition requires harsh conditions, such as high temperatures, which are unsuitable for many functionalized molecules.[3] To overcome the high activation barrier, a catalyst is employed. Lewis acids are particularly effective, as they coordinate to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide ion.[4][5]
Among various catalysts, zinc(II) salts have emerged as a superior choice due to their low toxicity, cost-effectiveness, and compatibility with aqueous media.[2][6] The protocol detailed herein is based on the seminal work of Demko and Sharpless, which leverages zinc bromide (ZnBr₂) in water, offering a significant improvement in safety and environmental impact over methods requiring toxic organotin reagents or volatile, explosive hydrazoic acid solutions.[2][6]
Proposed Catalytic Cycle
The reaction is believed to proceed through a stepwise mechanism rather than a concerted cycloaddition.[7][8] The zinc(II) ion first activates the nitrile, which is then attacked by the azide anion. The resulting intermediate subsequently undergoes cyclization to form the zinc tetrazolate salt, which, upon protonation during acidic workup, releases the final 1H-tetrazole product.
Caption: Proposed mechanism for zinc-catalyzed tetrazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole on a 10 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity |
| This compound | 215.18 | 10.0 | 2.15 g | ≥98% |
| Sodium Azide (NaN₃) | 65.01 | 12.0 | 0.78 g | ≥99.5% |
| Zinc Bromide (ZnBr₂) | 225.19 | 12.0 | 2.70 g | ≥98% |
| Deionized Water | 18.02 | - | 20 mL | - |
| Hydrochloric Acid (HCl), 3M solution | 36.46 | - | ~15-20 mL | - |
| Ethyl Acetate | 88.11 | - | ~150 mL | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | ACS Grade |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle
-
Ice bath
-
250 mL Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum filtration apparatus
-
Rotary evaporator
**3.3. CRITICAL SAFETY PRECAUTIONS
-
Toxic and Explosive Hazard: Sodium azide (NaN₃) is highly toxic. Avoid inhalation of dust and contact with skin. It can form explosive heavy metal azides; do not use metal spatulas. Use ceramic or plastic spatulas.
-
Hydrazoic Acid (HN₃) Generation: Acidification of the reaction mixture will generate hydrazoic acid, which is a highly toxic, volatile, and explosive gas. This entire procedure, especially the acidification step, MUST be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.15 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and zinc bromide (2.70 g, 12.0 mmol).[1][9]
-
Solvent Addition: Add 20 mL of deionized water to the flask. Attach a reflux condenser.[2]
-
Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux (approx. 100-105 °C). Maintain a vigorous stir rate. The reaction is typically complete within 24-48 hours.[1]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting nitrile spot indicates completion.
-
Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Place the flask in an ice bath to cool further. (Perform in fume hood) Slowly and carefully add 3M HCl solution dropwise with continuous stirring until the pH of the aqueous layer is approximately 1. Vigorous gas evolution (HN₃) may occur.
-
Product Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry under vacuum.
-
If no precipitate forms (or for complete recovery): Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1][2] Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole.
Experimental Workflow and Data
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles.
Expected Results and Characterization
| Parameter | Expected Value / Data |
| Product Name | 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole |
| Molecular Formula | C₁₀H₉F₃N₄O |
| Molecular Weight | 258.20 g/mol |
| Appearance | White to off-white solid |
| Yield | 80-95% (based on similar substrates in literature[1][9]) |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, ppm) | Expect signals for aromatic protons, methyl group, methoxy group, and a broad N-H proton (highly deshielded). |
| ¹³C NMR (DMSO-d₆, ppm) | Expect signals for aromatic carbons, CF₃ (quartet), methyl, methoxy, and the tetrazole carbon. |
| IR (KBr, cm⁻¹) | Expect characteristic peaks for N-H stretch (~3000-3400), C=N and N=N stretches in the ring (~1400-1600), C-F stretch. |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 257.07 |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or reagents.2. Insufficient reaction time or temperature. | 1. Use fresh, high-purity NaN₃ and anhydrous ZnBr₂. Ensure the starting nitrile is pure.2. Extend the reflux time and monitor by TLC/LC-MS until the starting material is consumed. Ensure the internal temperature reaches reflux. |
| Low Isolated Yield | 1. Incomplete precipitation upon acidification.2. Product loss during extraction. | 1. If the product is water-soluble, it may not precipitate. Always perform an extraction with ethyl acetate or another suitable organic solvent to ensure full recovery.[1][2]2. Ensure the pH is distinctly acidic (pH ~1) before extraction. Perform multiple extractions (at least 3) to maximize recovery. |
| Oily Product | Presence of impurities or residual solvent. | Purify via column chromatography. If an oil is obtained after evaporation, try triturating with a non-polar solvent like hexanes to induce crystallization. |
| Safety Concerns | Clogging of condenser or suck-back during acidification. | Ensure vigorous stirring is maintained throughout the reaction. Add acid slowly and dropwise, especially at the beginning, to control the rate of any gas evolution. Never seal the reaction system. |
Conclusion
This application note details a highly efficient, safe, and scalable protocol for the synthesis of 5-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole. By employing a zinc bromide catalyst in water, this method avoids the use of hazardous organic solvents and toxic reagents commonly found in older procedures.[2][6] The protocol is robust and broadly applicable for the preparation of various 5-substituted-1H-tetrazoles, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available at: [Link]
-
Joule, J. A., & Mills, K. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2545-2553. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]
-
Wang, L., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(4), 4496-4505. Available at: [Link]
-
Himo, F., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]
-
Ahmadi, S., et al. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 14(1), 1-13. Available at: [Link]
-
Organic Chemistry Portal. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Available at: [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. Available at: [Link]
-
Cardoza, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(19), 21626-21636. Available at: [Link]
-
Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? A computational study. Journal of the American Chemical Society, 125(32), 9671-9680. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [diva-portal.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Demethylation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Introduction: Strategic Demethylation in Medicinal Chemistry and Materials Science
The selective cleavage of aryl methyl ethers is a pivotal transformation in the synthesis of complex organic molecules, particularly within the realms of drug development and materials science. The target molecule, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile, presents a unique chemical scaffold. Its phenolic counterpart is a valuable intermediate, potentially exhibiting modulated biological activity or serving as a precursor for advanced polymers and functional materials. The strategic placement of a methyl group ortho to the methoxy function, and the potent electron-withdrawing trifluoromethyl and nitrile groups, significantly influences the reactivity of the ether linkage. This guide provides a comprehensive analysis of suitable demethylation conditions, offering detailed protocols and the underlying chemical principles to empower researchers in achieving efficient and clean conversion to the desired 4-hydroxy-3-methyl-5-(trifluoromethyl)benzonitrile.
The electron-deficient nature of the aromatic ring, a consequence of the trifluoromethyl and nitrile substituents, generally facilitates nucleophilic attack on the methyl group of the ether, making several demethylation strategies particularly effective.[1] This document will explore a range of robust methods, from classical Lewis acid-mediated cleavage to modern microwave-assisted protocols, providing the rationale for their application to this specific substrate.
Analysis of the Substrate: Electronic and Steric Considerations
The choice of an optimal demethylation strategy for this compound is dictated by the interplay of electronic and steric factors.
-
Electronic Effects: The trifluoromethyl (-CF3) and nitrile (-CN) groups are strong electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, thereby activating the methoxy group towards cleavage.[1] This electronic pull facilitates both Lewis acid coordination to the ether oxygen and nucleophilic attack on the methyl carbon.
-
Steric Hindrance: The methyl group in the ortho position introduces a degree of steric hindrance around the methoxy group. While not prohibitive, this steric bulk can influence the choice of reagent, with smaller, more reactive reagents potentially being more effective.
Recommended Demethylation Protocols
Based on a thorough review of the literature for demethylation of electron-deficient and sterically hindered aryl methyl ethers, the following protocols are recommended for the conversion of this compound to its corresponding phenol.
Method 1: Boron Tribromide (BBr₃) Mediated Demethylation
Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers, effective even at low temperatures.[2][3] Its strong Lewis acidity facilitates the activation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion.
Causality of Experimental Choices:
-
Reagent: BBr₃ is a potent Lewis acid that readily coordinates with the ether oxygen, weakening the C-O bond.[3]
-
Solvent: Dichloromethane (DCM) is an inert solvent that is suitable for low-temperature reactions and effectively dissolves both the substrate and the reagent.
-
Temperature: The reaction is initiated at a low temperature (-78 °C) to control the exothermic reaction upon addition of BBr₃ and to minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.
-
Stoichiometry: An excess of BBr₃ is often used to ensure complete reaction, especially when the substrate contains other Lewis basic sites, such as the nitrile group.
Experimental Protocol:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (1.5-3.0 eq.) dropwise via syringe over 15-30 minutes. The formation of a precipitate may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water.
-
Work-up: Add additional DCM and water. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mechanism of BBr₃ Demethylation:
Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Method 2: Thiolate-Mediated Nucleophilic Demethylation
Strong nucleophiles, such as thiolates, are highly effective for the demethylation of electron-poor aryl methyl ethers via an Sₙ2 mechanism.[4][5] The use of a high-boiling point, odorless thiol like 1-dodecanethiol offers a practical and less hazardous alternative to volatile thiols.
Causality of Experimental Choices:
-
Reagent: Sodium 1-dodecanethiolate, generated in situ, is a potent nucleophile that directly attacks the electrophilic methyl group.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are high-boiling polar aprotic solvents that facilitate the Sₙ2 reaction.[4]
-
Base: Sodium hydroxide is used to deprotonate the thiol, generating the active thiolate nucleophile.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the Sₙ2 reaction.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 1-dodecanethiol (2.0-3.0 eq.), and sodium hydroxide (2.0-3.0 eq.).
-
Solvent: Add N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction: Heat the reaction mixture to 130-150 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidification and Extraction: Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3. Extract the product with ethyl acetate or diethyl ether (3 x).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanism of Thiolate Demethylation:
Caption: Sₙ2 mechanism for thiolate-mediated demethylation.
Method 3: Microwave-Assisted Demethylation with Ionic Liquids
Microwave irradiation in the presence of an ionic liquid can significantly accelerate the demethylation of aryl methyl ethers, often leading to shorter reaction times and improved yields.[6][7] Butylpyridinium bromide can act as both the solvent and the source of the nucleophilic bromide ion.
Causality of Experimental Choices:
-
Reagent/Solvent: Butylpyridinium bromide serves as a polar, microwave-absorbent medium and provides the bromide nucleophile.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, accelerating the reaction rate.[8]
-
Acid: The addition of a catalytic amount of a strong acid like HBr can protonate the ether oxygen, further activating the substrate.
Experimental Protocol:
-
Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq.) and butylpyridinium bromide (3.0-5.0 eq.).
-
Acid Catalyst (Optional): Add a catalytic amount of 48% aqueous HBr (0.1-0.2 eq.).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a temperature of 150-200 °C for 15-60 minutes. Monitor the reaction progress by TLC or HPLC after cooling and work-up of a small aliquot.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add water and extract the product with ethyl acetate or diethyl ether (3 x).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time (h) | Key Advantages | Potential Challenges |
| BBr₃ Demethylation | Boron tribromide | DCM | -78 to RT | 2-12 | High reactivity, reliable | Harsh reagent, moisture sensitive, potential for side reactions |
| Thiolate Demethylation | 1-Dodecanethiol, NaOH | NMP or DMSO | 130-150 | 4-16 | Good for electron-poor substrates, odorless thiol option | High temperatures, potential for sulfur byproducts |
| Microwave/Ionic Liquid | Butylpyridinium bromide, HBr (cat.) | (Ionic Liquid) | 150-200 | 0.25-1 | Rapid reaction times, efficient heating | Requires specialized microwave equipment, ionic liquid removal |
Experimental Workflow Diagram
Caption: General experimental workflow for the demethylation process.
Conclusion and Further Considerations
The demethylation of this compound can be effectively achieved using several robust methods. The choice of the optimal protocol will depend on the available equipment, scale of the reaction, and tolerance of other functional groups in more complex derivatives.
-
For small-scale, rapid synthesis, Method 3 (Microwave-Assisted Demethylation) is an excellent choice.
-
For larger-scale reactions where cost and reagent handling are primary concerns, Method 2 (Thiolate-Mediated Demethylation) with an odorless thiol is a practical option.
-
Method 1 (BBr₃ Demethylation) remains a highly reliable and general method, particularly when other methods fail, though careful handling of the reagent is paramount.
It is always recommended to perform a small-scale trial to optimize the reaction conditions for the specific substrate and desired outcome. Proper characterization of the final product by NMR, Mass Spectrometry, and other relevant analytical techniques is essential to confirm its identity and purity.
References
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-308. [Link]
-
Ranu, B. C., & Bhar, S. (1996). Dealkylation of Ethers. A Review. Organic Preparations and Procedures International, 28(4), 371-409. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Feutrill, G. I., & Mirrington, R. N. (1972). An efficient and selective reagent for the cleavage of methyl ethers. Tetrahedron Letters, 13(13), 1327-1330. [Link]
-
Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Passiniemi, M., Myllymäki, M. J., Vuokko, J., & Koskinen, A. M. P. (2011). Demethylation of Aromatic Methyl Ethers Using Ionic Liquids under Microwave Irradiation. Letters in Organic Chemistry, 8(1), 58-62. [Link]
-
Sang, D., Tu, X., Tian, J., He, Z., & Yao, M. (2018). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride–Sodium Iodide in Acetonitrile. ChemistrySelect, 3(35), 10103-10107. [Link]
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions; 61. A convenient and mild method for dealkylation of ethers and esters with iodo- and bromotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247-1251. [Link]
-
Kulkarni, P. P., Kadam, A. J., Mane, R. B., Desai, U. V., & Wadgaonkar, P. P. (1999). Demethylation of methyl aryl ethers using pyridine hydrochloride in solvent-free conditions under microwave irradiation. Journal of Chemical Research, Synopses, (6), 394-395. [Link]
-
Ireland, R. E., & Walba, D. M. (1977). Demethylation of methyl aryl ethers: 4-ethoxy-3-hydroxybenzaldehyde. Organic Syntheses, 56, 44. [Link]
-
Du, Z. T., Lu, J., Yu, H. R., Zu, Y., & Li, A. P. (2010). A facile demethylation of ortho substituted aryl methyl ethers promoted by AlCl3. Journal of Chemical Research, 34(4), 222-227. [Link]
-
Bao, K., Fan, A., Dai, Y., Zhang, L., Zhang, W., Cheng, M., & Yao, X. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. [Link]
-
Boovanahalli, S. K., Kim, D. W., & Chi, D. Y. (2004). A new look at the demethylation of aryl methyl ethers: a facile dealkylation of aryl alkyl ethers by the ionic liquid [bmim][Br]. The Journal of Organic Chemistry, 69(10), 3340-3344. [Link]
-
Zuo, Z., Wang, Y., & Xu, J. (2008). A new efficient method for demethylation of aryl methyl ethers using iodocyclohexane in DMF. Tetrahedron Letters, 49(25), 4054-4056. [Link]
-
Krishnan, R., & Srebnik, M. (2002). L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives. The Journal of Organic Chemistry, 67(13), 4650-4652. [Link]
- Zhang, Z., Li, Y., & Zhao, W. (2002). Demethylating Reaction of Methyl Ethers. The Proceedings of the 3rd International Conference on Functional Molecules.
- Bazas, A., Liotar, C., & Roy, J. (1958).
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Leadbeater, N. E., & McGowan, C. (2003). A study of the ionic liquid mediated microwave heating of organic solvents. The Journal of Organic Chemistry, 68(13), 5081-5087. [Link]
-
Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103-7105. [Link]
Sources
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- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. youngin.com [youngin.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Technical Support Center: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile Senior Application Scientist Desk [1]
Case ID: #SYN-CF3-CN-04 Subject: Yield Optimization & Troubleshooting Guide Status: Active[1]
Executive Summary
You are encountering yield attrition in the synthesis of This compound . This molecule presents a classic "push-pull" electronic conflict combined with significant steric shielding.[1] The electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups deactivate the ring, while the steric bulk of the ortho-methyl and ortho-trifluoromethyl groups creates a "steric fortress" around the oxygen atom and the halide position (if coupling).[1]
This guide bypasses standard textbook protocols, focusing instead on the specific failure modes of this scaffold: stalled O-methylation due to steric shielding and catalyst deactivation during cyanation .
Module 1: The Steric Bottleneck (O-Methylation)[1]
Context: If you are synthesizing this from the phenol precursor (4-hydroxy-3-methyl-5-(trifluoromethyl)benzonitrile), you are likely seeing incomplete conversion or long reaction times.[1] The hydroxyl group is flanked by a methyl group and a bulky -CF3 group.[1] Standard conditions (K2CO3/Acetone) often fail here because the potassium cation pairs too tightly with the phenoxide, and the base solubility is poor.
Troubleshooting Protocol
Q: My reaction stalls at 60% conversion even with excess Methyl Iodide (MeI). Why? A: This is the "Ion-Pairing Trap."[1] In standard solvents like acetone or acetonitrile, the potassium phenoxide forms a tight ion pair. The bulky ortho-CF3 group further shields the oxygen, preventing the SN2 attack on MeI.
The Fix: The "Cesium Effect" & Polar Aprotic Solvents Switch to Cesium Carbonate (Cs2CO3) in DMF or NMP .
-
Why: The large ionic radius of Cesium (1.67 Å) creates a "naked," highly reactive phenoxide anion. The high dielectric constant of DMF solvates the cation, leaving the oxygen free to attack the electrophile despite the steric crowd.
Optimized Protocol:
| Parameter | Standard (Avoid) | High-Yield (Recommended) |
|---|---|---|
| Base | K2CO3 (2.0 equiv) | Cs2CO3 (1.5 equiv) |
| Solvent | Acetone / MeCN | DMF (Anhydrous) |
| Reagent | MeI (1.1 equiv) | MeI (2.0 equiv) or DMS |
| Temp | Reflux (60°C) | 40–50°C (sealed vessel if MeI) |
| Time | 24+ Hours | 4–6 Hours |[1]
Critical Note: If using Dimethyl Sulfate (DMS), quench with ammonium hydroxide to destroy excess reagent before workup. If using MeI, ensure a sealed system to prevent loss of the volatile electrophile.
Module 2: Constructing the Nitrile (Pd-Catalyzed Cyanation)
Context: If you are installing the nitrile group onto a halogenated precursor (e.g., 4-bromo-2-methyl-6-(trifluoromethyl)anisole), you are fighting the "Ortho-Effect."[1] The reductive elimination step in the Palladium cycle is rate-limiting because the bulky ortho-substituents make it difficult for the Pd(II) center to expel the product.
Troubleshooting Protocol
Q: I see dehalogenation (reduction) or homocoupling, but low nitrile yield. Is my catalyst dead? A: Likely yes, or it never started. Cyanide anions are notorious for poisoning Pd catalysts by occupying all coordination sites, forming stable [Pd(CN)4]2- species that cannot participate in the cycle.
The Fix: Slow-Release Cyanide & Wide-Bite Ligands You must use Zinc Cyanide (Zn(CN)2) and a ligand with a large bite angle like Xantphos .[1]
-
Why Zn(CN)2: It is insoluble in most organic solvents.[1] It releases cyanide ions slowly only as they are consumed, preventing catalyst saturation/poisoning.
-
Why Xantphos: Its wide bite angle (111°) forces the Palladium center into a geometry that favors the difficult reductive elimination step, expelling your bulky product.
Optimized Protocol:
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: Xantphos (4 mol%). Pre-stir catalyst and ligand in solvent for 20 mins to form the active species.
-
Source: Zn(CN)2 (0.6 equiv - note: 0.6 equiv provides 1.2 equiv of CN-).[1]
-
Additive: Zn dust (10 mol%) – Scavenges Pd(II) to regenerate Pd(0).[1]
-
Solvent: DMF or NMP (degassed).[1]
-
Temp: 120°C.
Visualizing the Failure Points:
Caption: The Pd-Catalyzed Cyanation Cycle highlighting the critical bottleneck at Reductive Elimination due to steric hindrance and the risk of catalyst poisoning.
Module 3: Purification & Isolation Strategy
Q: The nitrile and the amide byproduct (from hydrolysis) have identical Rf values. How do I separate them? A: The electron-deficient nature of this ring makes the nitrile susceptible to hydrolysis during aqueous workup or on acidic silica.
-
Avoid Acidic Silica: Pre-wash your silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity.[1]
-
Recrystallization: This specific scaffold (solid, mp ~50-60°C range for similar analogs) often crystallizes well from Heptane/Ethanol (9:1) .[1] The amide impurity is usually much less soluble in cold heptane.
-
Chemical Scavenging: If unreacted phenol remains, wash the organic layer with 1M NaOH. The electron-withdrawing CF3 makes the phenol acidic (pKa ~7-8), ensuring it moves to the aqueous phase.
Decision Matrix: Why is my yield low?
Use this logic flow to diagnose your specific batch failure.
Caption: Diagnostic logic tree for isolating yield loss in methylation and cyanation workflows.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]
-
Weissman, S. A., et al. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 70(4), 1508–1510. [Link][1]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234. [Link][1]
-
Ye, J., et al. (2019). Preparation method of 4-trifluoromethyl benzonitrile using Xantphos ligand.[1][4] CN109320433B. [1]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[5] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2][5][6] Angewandte Chemie International Edition, 52(38), 10035–10039.[5] [Link][1]
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- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 3,4,5-Substituted Benzonitrile Reactions
Welcome to the Advanced Synthesis Support Center. Working with 3,4,5-substituted benzonitriles (such as 3,4,5-trimethoxybenzonitrile and 3,4,5-trifluorobenzonitrile) presents unique synthetic bottlenecks. The dense functionalization at the 3, 4, and 5 positions creates a formidable "steric umbrella" around the reactive centers, while simultaneously exerting complex electronic push-pull effects on the aromatic ring.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome steric hindrance in hydration, nucleophilic aromatic substitution (SNAr), and reduction workflows.
Quantitative Performance Summary
The table below summarizes the expected outcomes and causality for optimized reactions involving highly hindered 3,4,5-substituted benzonitriles.
| Reaction Class | Substrate | Reagents / Catalyst | Target Product | Typical Yield | Key Causality / Challenge Overcome |
| Hydration | 3,4,5-Trimethoxybenzonitrile | Pt Ghaffar-Parkins Cat. | Primary Amide | ~95% | Bypasses steric block of H2O attack via intramolecular OH delivery. |
| SNAr | 3,4,5-Trifluorobenzonitrile | Diethyl malonate, NaH | C4-Substituted Arene | 53% | Overcomes C3/C5 steric hindrance using strong base and elevated temp. |
| Reduction | 3,4,5-Trimethoxybenzonitrile | KI, NaOH (aq), UV Light | Aldehyde | 16-40% | Prevents over-reduction to amine using a solvated electron pathway. |
| Cycloaddition | 3,4,5-Trimethoxybenzonitrile | Cobalt Catalyst, Diynes | Tetrahydroquinoline | 64% | Overcomes steric bulk during alkyne-nitrile insertion. |
FAQ 1: Overcoming Steric Shielding in Nitrile Hydration
Q: Why do traditional acidic/basic hydrolysis methods fail or over-react when hydrating 3,4,5-trimethoxybenzonitrile to a primary amide?
A: The fundamental issue is steric shielding combined with electronic deactivation. The bulky methoxy groups at the 3 and 5 positions create a hydrophobic shield around the nitrile carbon, significantly raising the activation energy required for the direct nucleophilic attack of water[1]. Under harsh acidic conditions (e.g., concentrated H2SO4 at >100 °C), the nitrile nitrogen is protonated, but the extended heating required to overcome the steric barrier inevitably drives the intermediate imidic acid to tautomerize and further hydrolyze into the carboxylic acid, destroying amide selectivity[1][2].
Solution: Transition metal catalysis circumvents this barrier. The platinum-based Ghaffar-Parkins catalyst, [PtH{(PMe2O)2H}(PMe2OH)], coordinates the nitrile nitrogen directly to the Pt center. This coordination activates the nitrile while the catalyst's secondary phosphine oxide ligands intramolecularly deliver a hydroxyl group, completely bypassing the steric bulk of the 3,5-substituents as demonstrated in [3][4].
Mechanism of Ghaffar-Parkins Pt-catalyzed hydration bypassing steric hindrance.
Protocol 1: Self-Validating Hydration using Ghaffar-Parkins Catalyst
Self-Validation Checkpoint: Reaction progress is visually and analytically validated via TLC. The starting benzonitrile has a high Rf (~0.93), while the primary amide product presents a significantly lower Rf (~0.22) on silica gel (DCM:MeOH 29:1)[3].
-
Catalyst Preparation: In a 250 mL flask, add 0.0001 to 0.01 mol% of the Ghaffar-Parkins catalyst[3].
-
Substrate Dissolution: Dissolve 3,4,5-trimethoxybenzonitrile in a mixture of ethanol (18 mL) and deionized water (12 mL) to form a clear solution[4].
-
Transfer: Draw the substrate solution into a syringe and transfer it to the catalyst flask over 1 minute[4].
-
Reaction: Reflux the mixture gently. Monitor via TLC (UV 254 nm) until the Rf 0.93 spot disappears[3].
-
Isolation: Concentrate the mixture under reduced pressure and precipitate the pure amide by adding cold water. Filter and dry under high vacuum.
FAQ 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: During SNAr on 3,4,5-trifluorobenzonitrile with bulky nucleophiles, why am I observing low turnover and poor para-selectivity?
A: In 3,4,5-trifluorobenzonitrile, the strongly electron-withdrawing cyano group activates the para-position (C4) for nucleophilic attack[5][6]. However, the adjacent fluorine atoms at C3 and C5 impose severe steric hindrance. When using bulky nucleophiles (e.g., substituted piperazines or diethyl malonate), the steric repulsion at C4 drastically reduces the reaction rate. If the thermodynamic energy of the system is too low, the reaction either stalls or is forced toward kinetically favored attack at the less hindered, but electronically inferior, meta-positions (C3/C5)[7][8].
Solution: To achieve high turnover and selectivity for the C4 position, you must provide enough thermodynamic energy to overcome the C4 steric barrier. Use a polar aprotic solvent (e.g., DMSO or NMP) to maximize the nucleophile's energy state, and employ a strong, non-nucleophilic base (e.g., K3PO4 or NaH). Elevating the temperature to 90–100 °C favors the thermodynamically stable para-substituted product, as detailed in [7] and supported by defluorinative functionalization research in [5].
Temperature-dependent regioselectivity in SNAr of 3,4,5-trifluorobenzonitrile.
Protocol 2: Regioselective SNAr of 3,4,5-Trifluorobenzonitrile
Self-Validation Checkpoint: 19F NMR monitoring. The disappearance of the para-fluorine signal and the downfield shift of the remaining meta-fluorine signals confirm regioselective C4 substitution[5].
-
Preparation: Dissolve 3,4,5-trifluorobenzonitrile (1.0 eq) and the bulky nucleophile (e.g., diethyl malonate, 2.0 eq) in anhydrous 1,4-dioxane or DMSO (0.5–1 M concentration)[7][8].
-
Base Addition: Slowly add anhydrous K3PO4 (2.0 eq) or NaH (2.1 eq) to the mixture at room temperature[7][8].
-
Thermal Activation: Heat the reaction to 90–100 °C under a nitrogen atmosphere for 16–24 hours to drive thermodynamic C4 substitution[7][8].
-
Quenching: Cool to room temperature and carefully quench with a stoichiometric amount of 37% HCl (if NaH was used) or dilute with water[8].
-
Workup: Extract with ethyl acetate (3x). Wash the organic layer extensively with brine to remove the polar solvent, dry over MgSO4, and purify via silica gel column chromatography[8][9].
FAQ 3: Preventing Over-Reduction to Amines
Q: How can I selectively reduce 3,4,5-trimethoxybenzonitrile to an aldehyde without over-reducing to the primary amine?
A: Standard reducing agents like LiAlH4 will forcefully reduce the nitrile entirely to the primary amine (3,4,5-trimethoxybenzylamine)[10][11]. While Diisobutylaluminum hydride (DIBAL-H) is typically used for aldehyde synthesis, steric hindrance from the 3,5-methoxy groups can lead to incomplete conversion.
Solution: A highly specific alternative is photochemical reduction using hydrated electrons. Irradiation of potassium iodide (KI) in an aqueous alkaline solution generates solvated electrons. These electrons selectively reduce the sterically hindered nitrile to the corresponding aldehyde (3,4,5-trimethoxybenzaldehyde) without over-reduction, according to photochemical studies in the[12].
Protocol 3: Photochemical Reduction via Hydrated Electrons
Self-Validation Checkpoint: UV-Vis spectroscopy. The conversion can be tracked by the shift in λmax as the nitrile converts to the aldehyde[12].
-
Solution Prep: Prepare a 10^-2 M NaOH aqueous solution containing 3,4,5-trimethoxybenzonitrile and an excess of KI[12].
-
Setup: Place the solution in a quartz photochemical reactor to allow maximum UV transmittance.
-
Irradiation: Irradiate the mixture using a UV light source, ensuring the iodide ions absorb 80-95% of the light to generate solvated electrons[12].
-
Monitoring: Monitor the reaction via Gas Chromatography (GC) or TLC until the nitrile is consumed[12].
-
Extraction: Extract the resulting 3,4,5-trimethoxybenzaldehyde using a CH2Cl2/EtOAc (20:1) mixture and purify via silica column[12].
References
-
Garg, N. et al. "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Organic Syntheses, 2024.[Link]
-
Ferris, J. P. et al. "Hydrated electron in organic synthesis. Reduction of nitriles to aldehydes." Journal of the American Chemical Society, 1972. [Link]
- "Method for the preparation of a 2,4,5-trisubstituted 1,2,4-triazolone.
-
"Copper-catalyzed defluorinative arylboration of vinylarenes with polyfluoroarenes." Chemical Science, RSC Publishing, 2023. [Link]
-
"Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species." bioRxiv, 2025. [Link]
- "Fungicidal pyrazoles.
Sources
- 1. Buy 2,3-Dimethylbutanenitrile | 20654-44-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Copper-catalyzed defluorinative arylboration of vinylarenes with polyfluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06472C [pubs.rsc.org]
- 6. AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors - Google Patents [patents.google.com]
- 7. WO2019197239A1 - Method for the preparation of a 2,4,5-trisubstituted 1,2,4-triazolone - Google Patents [patents.google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. WO2010101973A1 - Fungicidal pyrazoles - Google Patents [patents.google.com]
- 10. 3,4,5-Trimethoxybenzaldehyde Oxime Research Chemical [benchchem.com]
- 11. A. T. Shulgin: Psychotomimetic Agents Related to Mescaline - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Benzonitrile Intermediates
Welcome to the technical support center for the purification of fluorinated benzonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. The unique physicochemical properties imparted by the fluorine atom(s) and the nitrile group can present specific purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
A Critical Note on Safety
Before beginning any experimental work, it is imperative to handle all fluorinated benzonitrile intermediates with appropriate care. These compounds are often toxic if inhaled, ingested, or in contact with skin.[1][2][3]
-
Engineering Controls : Always work in a well-ventilated chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical safety goggles, gloves resistant to the specific chemicals being used, and a lab coat.[2][4] For operations with a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator may be necessary.[1]
-
Handling : Avoid breathing dust, vapor, mist, or gas.[1] Prevent contact with eyes, skin, and clothing.[1] Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage : Store containers in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2] Keep containers tightly closed.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with fluorinated benzonitriles?
A1: Impurities typically arise from the synthetic route used. Common classes include:
-
Unreacted Starting Materials: Such as the corresponding chlorobenzonitrile if the synthesis involves a halogen exchange (Halex) reaction.[5]
-
Isomeric Byproducts: Nitration of a fluorobenzonitrile can lead to different positional isomers, which can be challenging to separate due to similar polarities.[6]
-
Acidic or Basic Impurities: Residual acids (e.g., sulfuric acid from nitration) or bases used in the reaction can persist.[6][7] Amine impurities can also be present from certain synthetic routes.[8]
-
Hydrolysis Products: The nitrile group can be partially or fully hydrolyzed to the corresponding benzamide or benzoic acid, especially under harsh acidic or basic conditions.
-
Solvent Residues: High-boiling solvents like sulfolane or dimethylformamide (DMF) can be difficult to remove.[9]
-
Isonitriles (Carbylamines): These can sometimes form as byproducts and are identifiable by their highly unpleasant odor.[8][10]
Q2: How does the presence of fluorine affect my choice of purification method?
A2: The high electronegativity and unique electronic properties of fluorine introduce several considerations:
-
Polarity Modification: The C-F bond is highly polar. This can significantly alter the overall polarity of the molecule compared to its non-fluorinated analog, affecting its solubility in various solvents and its retention on stationary phases like silica gel.[11]
-
Chromatographic Behavior: Fluorinated compounds can exhibit unique interactions, sometimes referred to as "fluorophilicity," which can be exploited for separation using fluorous silica gel or specialized HPLC columns.[12] On standard silica gel, the altered polarity will necessitate different solvent systems than for non-fluorinated analogs.
-
Boiling Point: Fluorination often lowers the boiling point compared to other halogenated analogs (e.g., chloro-derivatives), which can be advantageous for purification by distillation.
Q3: I have a crude solid product. How do I decide between recrystallization and column chromatography?
A3: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is ideal when you have a large amount of material (>1 g) and the impurities have significantly different solubility profiles from your product in a given solvent.[13] It is particularly effective for removing small amounts of impurities from a mostly pure compound.
-
Column Chromatography is more suitable for separating mixtures with multiple components or when impurities have polarities very similar to the product.[14] It is the method of choice for smaller scales or when a very high degree of purity is required and recrystallization is ineffective.
A general workflow for selecting a purification method is outlined below.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 9. DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. odinity.com [odinity.com]
Technical Support Center: Optimizing Cyanation of Trifluoromethyl Aryl Halides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the transition-metal-catalyzed cyanation of electron-deficient aryl halides. The trifluoromethyl (–CF₃) group presents a unique mechanistic dichotomy: its strong electron-withdrawing nature (Hammett
This bottleneck leaves the intermediate Pd(II) complex highly susceptible to two major failure modes: catalyst poisoning and proto-dehalogenation . This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure reproducible benzonitrile synthesis.
Part 1: Interactive Troubleshooting Guide & FAQs
Q1: My reaction stalls at 20-30% conversion, and spiking the mixture with additional catalyst doesn't restart it. What is happening?
Causality: You are likely experiencing the "Grushin Problem"—severe catalyst deactivation via cyanide poisoning[1]. Free cyanide ions (CN⁻) are exceptionally strong
Q2: I am observing significant proto-dehalogenation (yielding trifluorobenzene) instead of my desired trifluoromethylbenzonitrile. How can I suppress this side reaction?
Causality: Proto-dehalogenation is a kinetic trap. Because the –CF₃ group makes the aryl ring highly electrophilic, the
Q3: The –CF₃ group on my ortho-substituted substrate is degrading (undergoing defluorination or hydrolysis) during the reaction. Why?
Causality: Traditional cyanation protocols require harsh basic conditions (e.g.,
Part 2: Quantitative Data & Reagent Selection Matrix
To optimize your specific substrate, compare the kinetic and operational profiles of the most common cyanation systems below.
| Cyanide Source | Optimal Catalyst / Ligand | Temp (°C) | Functional Group Tolerance | Key Mechanistic Trait |
| Pd(OAc)₂ / CM-phos | 70 °C | Excellent (tolerates -CHO, -OH) | Slow CN⁻ release prevents Pd poisoning; requires aqueous co-solvent[3]. | |
| Pd₂(dba)₃ / dppf | 100 °C | Good | Zinc acts as a Lewis acid, facilitating transmetalation without water[1]. | |
| BrCN | NiCl₂ / Ir-Photocatalyst | 25 °C | Excellent | Transient Ni(III) formation bypasses thermal reductive elimination barriers[4]. |
| KCN / NaCN | Ni(PPh₃)₄ | 140 °C | Poor (degrades -CF₃) | High steady-state [CN⁻] rapidly poisons the catalyst; harsh conditions[1]. |
Part 3: Mechanistic Workflow
The following diagram maps the productive catalytic cycle against the two primary failure modes discussed above: catalyst poisoning and proto-dehalogenation.
Fig 1: Pd-catalyzed cyanation cycle showing cyanide poisoning and proto-dehalogenation pathways.
Part 4: Validated Experimental Protocol
Standard Operating Procedure: Mild Cyanation of 4-Bromo-benzotrifluoride using
Objective: Convert 4-bromo-benzotrifluoride to 4-trifluoromethylbenzonitrile while actively preventing catalyst poisoning and CF₃ degradation.
Step 1: Reagent Assembly In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with:
-
4-bromo-benzotrifluoride (1.0 mmol)
- (0.2 mmol, equivalent to 1.2 mmol CN⁻)
- (1.0 mmol)
-
tBuXPhos Pd G3 precatalyst (2.0 mol%) Causality: Using a G3 palladacycle ensures rapid, quantitative generation of the active Pd(0) species. If you use standard Pd(OAc)₂, it must be reduced in situ, during which it is highly vulnerable to immediate cyanide poisoning[2].
Step 2: Solvent Addition
Add a degassed mixture of 1,4-Dioxane and
Step 3: Reaction Execution & Self-Validation Transfer the vial to a pre-heated aluminum block at 80 °C and stir vigorously (1000 rpm) for 2–4 hours. Self-Validation Checkpoint: Observe the reaction color through the vial. A healthy, productive catalytic cycle will maintain a clear yellow/orange hue. If the solution turns completely black with a metallic mirror depositing on the glass, bulk palladium has precipitated, indicating catalyst death via poisoning.
Step 4: Workup & Analytical Verification
Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (2 × 10 mL) to remove excess iron salts. Dry the organic layer over
References
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Angewandte Chemie International Edition[Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Journal of Molecular Catalysis A: Chemical[Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions CCS Chemistry[Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters[Link]
Sources
Technical Support Center: Separation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile Regioisomers
Welcome to the technical support center for the chromatographic separation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile and its related regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenge of separating these structurally similar compounds. Regioisomers possess identical molecular weights and often exhibit very similar physicochemical properties, making their resolution a non-trivial task that demands a systematic and well-informed approach to method development.
This document provides field-proven insights, detailed troubleshooting guides, and step-by-step protocols to empower you to overcome common hurdles in your purification and analysis workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when beginning the process of separating benzonitrile regioisomers.
Q1: Why is the separation of this compound from its regioisomers so challenging?
A1: The difficulty stems from the high degree of structural similarity between the regioisomers. They share the same molecular formula and functional groups, leading to nearly identical properties such as polarity, hydrophobicity, and solubility.[1] Standard chromatographic techniques, especially reverse-phase HPLC on common stationary phases like C18, often fail to provide adequate resolution because the separation mechanism is primarily based on differences in hydrophobicity, which are minimal between these isomers.[2] Achieving separation requires leveraging more subtle intermolecular interactions that can differentiate between the varied positions of the methoxy, methyl, and trifluoromethyl groups on the benzonitrile core.[3]
Q2: What is the recommended primary chromatographic technique for separating these regioisomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accessible starting point for this type of separation. It offers a wide variety of stationary and mobile phases that can be fine-tuned to achieve resolution.[4] Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for preparative scale, as it can offer unique selectivity and is considered a "green" chemistry alternative.[5] Gas Chromatography (GC) may also be viable if the isomers are sufficiently volatile and thermally stable.[6] For most analytical and discovery-scale purification, HPLC provides the best balance of versatility and performance.
Q3: Which types of HPLC columns (stationary phases) are most likely to successfully resolve these regioisomers?
A3: Success often lies in moving beyond standard C18 columns. The key is to select a stationary phase that promotes interactions other than just hydrophobicity.[7] Consider the following:
-
Phenyl-based phases (e.g., Phenyl-Hexyl): These are highly recommended for aromatic compounds. They can induce π-π stacking interactions between the stationary phase and the benzonitrile ring. The electron density of the ring, influenced by the substituent positions, can create differential interactions, leading to separation.[2][8]
-
Pentafluorophenyl (PFP) phases: These are particularly effective for separating halogenated or electron-rich compounds. The trifluoromethyl group on your analyte makes this an excellent choice. PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions that can be highly selective for positional isomers.[2]
-
Polar-embedded phases: These phases have a polar group embedded in the alkyl chain, which can alter selectivity compared to a standard C18.
-
"Chiral" Stationary Phases: Interestingly, polysaccharide-based chiral columns (e.g., derivatized cellulose or amylose) have demonstrated remarkable success in separating achiral regioisomers.[9][10] These columns create complex steric and electronic environments that can resolve subtle structural differences. They should be a key part of any comprehensive column screening strategy.
Q4: How should I select an initial mobile phase for method development?
A4: For reverse-phase HPLC, a simple mobile phase system is the best starting point.
-
Solvents: Use a gradient of acetonitrile (ACN) and water or methanol (MeOH) and water.[11] ACN often provides sharper peaks and different selectivity compared to MeOH, so it's beneficial to screen both.[12]
-
Additives: While your analyte is neutral, small amounts of an additive like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) are often included. These additives can sharpen peak shape by suppressing the ionization of any residual silanols on the silica-based stationary phase, thereby reducing undesirable secondary interactions.[11]
-
Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) to determine the approximate elution time of your isomers. From there, you can optimize with a shallower gradient around the elution point to improve resolution.[12]
Q5: My peaks are completely co-eluting or have very poor resolution (Rs < 1.0). What is the first thing I should try?
A5: If initial screening on a C18 column fails, the most impactful first step is to change the stationary phase chemistry. As discussed in Q3, switching to a Phenyl or PFP column is the most logical first move. Selectivity, which is the ability of the system to distinguish between the analytes, has the greatest impact on resolution. Simply adjusting the mobile phase on a non-selective column is unlikely to resolve isomers with nearly identical properties. After changing the column, you can then proceed with mobile phase optimization.
Troubleshooting & Optimization Guide
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Issue 1: Poor Resolution or Complete Co-elution
-
Symptom: The chromatogram shows one broad peak or multiple overlapping peaks with a resolution value (Rs) significantly less than the target of 1.5 (baseline separation).
-
Underlying Cause: The primary issue is a lack of chemical selectivity in the chromatographic system. The stationary and mobile phases are interacting with the regioisomers in a nearly identical manner.
-
Solutions & Strategies:
-
Change Stationary Phase Chemistry (Highest Impact):
-
Action: Switch from a standard C18 column to a phase offering alternative interaction mechanisms.
-
Rationale: You must introduce new types of intermolecular forces to exploit the subtle electronic and steric differences between the isomers.[13]
-
Recommendation Priority:
-
-
Optimize Mobile Phase Composition:
-
Action: Switch the organic modifier (e.g., from acetonitrile to methanol) or use a ternary mixture (e.g., Water/ACN/MeOH).
-
Rationale: Different organic solvents interact differently with both the analyte and the stationary phase, which can alter selectivity.[12][14] Methanol is a hydrogen-bond donor, while acetonitrile is a strong dipole. This difference can be enough to resolve closely eluting peaks.
-
-
Adjust Column Temperature:
-
Action: Screen temperatures between 25°C and 50°C.
-
Rationale: Temperature affects analyte solubility in the mobile phase and the kinetics of interaction with the stationary phase.[15] Sometimes increasing temperature can improve peak shape and efficiency, while decreasing it may enhance selectivity by strengthening specific interactions like hydrogen bonding.
-
-
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor isomer resolution.
Issue 2: Peak Tailing
-
Symptom: Peaks are asymmetrical with a "tail" extending from the back of the peak.
-
Underlying Cause: This is often due to unwanted secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Solutions & Strategies:
-
Check for Active Sites on the Column:
-
Action: Add a small amount of a competitive agent to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA).
-
Rationale: Exposed silanol groups on the silica support can have a strong, unwanted interaction with polar parts of the analyte. An acidic modifier protonates these silanols, minimizing this secondary interaction and improving peak shape.[16]
-
-
Ensure Sample Solvent Compatibility:
-
Action: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
Rationale: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion and tailing.[17] For reverse-phase, this means avoiding solvents like pure DMSO or DMF if possible and instead using a mixture of ACN/water.
-
-
Reduce Sample Overload:
-
Action: Dilute the sample and inject a smaller volume.
-
Rationale: Injecting too much mass onto the column can saturate the stationary phase, leading to poor peak shape.[1]
-
-
Issue 3: Inconsistent Retention Times
-
Symptom: The time at which a peak elutes varies significantly between consecutive injections.
-
Underlying Cause: This points to a lack of equilibrium in the system or a problem with mobile phase delivery.
-
Solutions & Strategies:
-
Increase Column Equilibration Time:
-
Action: Before the first injection, and between gradient runs, ensure the column is flushed with the starting mobile phase for at least 10-15 column volumes.
-
Rationale: The stationary phase surface needs time to fully equilibrate with the mobile phase. Insufficient equilibration is a primary cause of retention time drift, especially at the start of a sequence.[18][19]
-
-
Verify Mobile Phase Preparation and Stability:
-
Action: Prepare fresh mobile phase daily. If using buffers or additives, ensure they are fully dissolved and the pH is stable. Degas the mobile phase thoroughly.
-
Rationale: The composition of the mobile phase can change over time due to evaporation of the more volatile component or bacterial growth. Air bubbles in the pump can cause flow rate fluctuations, leading to unstable retention times.[17][18]
-
-
Check for System Leaks and Temperature Fluctuations:
-
Recommended Experimental Protocols & Starting Conditions
Protocol 1: HPLC Stationary Phase Screening
This protocol outlines a systematic approach to identify the most promising column chemistry for your separation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the regioisomer mixture in 50:50 acetonitrile:water.
-
HPLC System Setup:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or scan for maxima).
-
-
Screening Gradient:
Time (min) %B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
Column Screening Sequence: Run the screening gradient on each of the recommended columns. Ensure a thorough equilibration (at least 15 column volumes) before the first injection on each new column.
-
Data Analysis: Compare the chromatograms from each column. Look for the column that provides the largest separation factor (α) between the regioisomers, even if baseline resolution is not yet achieved. This column has the highest selectivity and is the best candidate for further method development.
Table of Recommended Starting Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Rationale for Isomer Separation |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrophobic | Highly effective for halogenated and aromatic compounds; exploits electronic differences.[2] |
| Phenyl-Hexyl | π-π, hydrophobic | Differentiates based on aromatic ring interactions, sensitive to substituent positions.[8] |
| Cellulose-based (e.g., Chiralcel® OD) | Steric exclusion, H-bonding | Creates complex 3D pockets that can differentiate isomers based on their shape.[9][10] |
| C18 (for baseline) | Hydrophobic | Standard starting point; useful as a baseline to confirm the need for alternative selectivity. |
Protocol 2: Mobile Phase & Gradient Optimization
Once the best stationary phase is selected, use this protocol to fine-tune the separation.
-
Select the Best Column: Install the column that showed the highest selectivity (α value) from Protocol 1.
-
Run Scouting Gradients: Perform two broad gradients, one with Acetonitrile/Water and one with Methanol/Water, to see which organic modifier provides better selectivity.
-
Develop a Shallow Gradient: Based on the scouting runs, identify the %B at which the isomers begin to elute. Design a new, much shallower gradient around this point.
-
Example: If isomers elute around 45% B in the scouting run, a new gradient might be:
-
Hold at 35% B for 2 minutes.
-
Ramp from 35% to 55% B over 20 minutes.
-
Include a wash and re-equilibration step.
-
-
-
Fine-Tune Parameters: Make small, systematic adjustments to flow rate and temperature to maximize the resolution (Rs). Remember to only change one parameter at a time.[17]
Method Development Workflow
Caption: A three-phase workflow for chromatographic method development.
References
- Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases. (2023). PubMed.
- Technical Support Center: Purification of Substituted Benzonitriles. Benchchem.
- HPLC Troubleshooting Guide. SCION Instruments.
- Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Troubleshooting Guide. ACE.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
- Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. (2021). MDPI.
- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. (2021).
- HPLC Troubleshooting. University of Nebraska-Lincoln.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Applications of the Mobile Phase in Chromatography Industry Resea. Longdom Publishing.
- A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
- How to choose a stationary phase, optimize selectivity and get better resolution in chrom
- HPLC separation of related halogenated aromatic, any one??. (2015).
- Large-scale supercritical fluid chromatography purification of unstable STING agonist intermedi
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- Isomers and Recommended HPLC Columns for Effective Separ
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). MDPI.
- Tackling Common Challenges in Chrom
- Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. (2014).
- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Journal of Forensic Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 9. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. jocpr.com [jocpr.com]
- 13. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds [mdpi.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using heptane-based mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Thermal Stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile at High Reflux
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability, particularly when subjected to high-temperature reflux conditions. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound influence its thermal stability?
The thermal stability of this molecule is a complex interplay of its four distinct substituents on the benzene ring. Each group exerts electronic and steric effects that can either enhance or decrease stability under thermal stress.
-
Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group itself highly resistant to thermal degradation.[2][3] Its strong inductive effect deactivates the aromatic ring, which can protect the ring from certain degradation reactions.[2]
-
Nitrile Group (-C≡N): The nitrile group is also electron-withdrawing and is generally stable. However, it represents a potential reaction site for hydrolysis under acidic or basic conditions, a process that is significantly accelerated by heat.[4][5]
-
Methoxy Group (-OCH3): This is an electron-donating group through resonance. While the aryl-oxygen bond is strong, the methyl-oxygen bond can be susceptible to cleavage under harsh conditions, particularly in the presence of acidic contaminants.
-
Methyl Group (-CH3): A weak electron-donating group that adds steric bulk. It is generally stable but can be a site for oxidation if oxidizing agents are present.
The combination of strong electron-withdrawing (-CF3, -CN) and electron-donating (-OCH3) groups creates a complex electronic environment on the aromatic ring that dictates its overall reactivity and stability.
Table 1: Summary of Substituent Effects on Thermal Stability
| Substituent | Electronic Effect | Role in Thermal Stability |
|---|---|---|
| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing (Inductive) | Stabilizing: High bond energy and deactivation of the aromatic ring.[2][3] |
| -CN (Nitrile) | Moderate Electron-Withdrawing | Potentially Labile: Susceptible to heat-accelerated hydrolysis.[4][5] |
| -OCH3 (Methoxy) | Strong Electron-Donating (Resonance) | Potentially Labile: Can undergo ether cleavage under certain conditions. |
| -CH3 (Methyl) | Weak Electron-Donating (Inductive) | Generally Stable: Low reactivity under typical reflux conditions. |
Caption: Electronic influence of substituents.
Q2: What are the most probable decomposition pathways during high-temperature reflux?
Based on the functional groups present, two primary degradation pathways should be considered, especially if contaminants like water, acids, or bases are present.
-
Nitrile Hydrolysis: This is the most likely pathway. The nitrile group can be hydrolyzed to a primary amide intermediate, and subsequently to a carboxylic acid. This reaction is catalyzed by both acid and base and is accelerated by high temperatures.[5][6] The presence of trace moisture in the solvent or on the glassware is often sufficient to initiate this process during prolonged heating.
-
Ether Cleavage: The methoxy group may be cleaved to form a phenol. While this typically requires strong acids (e.g., HBr, HI), thermal stress in the presence of even weak acidic impurities could facilitate this decomposition over extended reflux times.
Less common, but possible, is polymerization or condensation reactions, which often result in the formation of dark, insoluble tars (oligomers).
Caption: Potential thermal decomposition pathways.
Q3: How can I detect if my compound is decomposing during the reaction?
Vigilant monitoring is key. A combination of visual inspection and analytical techniques is recommended.
-
Visual Observation:
-
Color Change: A change from a colorless or pale yellow solution to dark yellow, brown, or black is a strong indicator of decomposition and potential polymerization.[7]
-
Precipitate/Tar Formation: The appearance of insoluble materials or a viscous, dark oil suggests the formation of degradation byproducts.
-
-
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction. The appearance of new spots (especially those at a different polarity, like a baseline spot for a carboxylic acid) indicates the formation of new compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities and degradation products.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the disappearance of the starting material and the appearance of new peaks corresponding to byproducts.[8][9]
-
Q4: What are the best practices for setting up a high-temperature reflux to minimize degradation?
Controlling the experimental conditions is the most effective way to ensure the stability of your compound.
-
Ensure an Inert Atmosphere: Before heating, flush the entire apparatus (flask, condenser) with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen and moisture from entering the system.[10]
-
Use Anhydrous Solvents and Reagents: Use a freshly opened bottle of a high-purity, anhydrous solvent. If the solvent has been opened previously, consider drying it using appropriate methods. Ensure all reagents are as dry as possible.
-
Control the Heat Source: Use a heating mantle connected to a variable controller or an oil bath to provide uniform, controlled heating.[10][11] Avoid direct, intense heating with a flame, which creates hot spots and promotes localized decomposition. Set the temperature to just above the solvent's boiling point.[11]
-
Maintain Efficient Stirring: Use a magnetic stir bar and stir plate to ensure the solution is well-mixed.[12] This prevents localized superheating at the bottom of the flask and promotes an even temperature distribution.
-
Proper Glassware Setup: Ensure all glassware is clean and thoroughly dried in an oven before assembly. Use a condenser that is adequately sized for the volume and boiling point of your solvent.[11] The apparatus should be open to the atmosphere (via the inert gas line) to prevent pressure buildup.[13]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Action & Analysis |
| Reaction mixture turns dark brown or black. | Severe thermal decomposition, likely polymerization. | 1. Immediately lower the reaction temperature or remove the heat source. 2. If the reaction is salvageable, consider repeating it at a lower temperature or for a shorter duration. 3. Analyze an aliquot via GC-MS or HPLC to identify the extent of decomposition and the nature of the byproducts.[14] |
| Low yield of desired product after workup. | 1. Decomposition of starting material during reflux. 2. Formation of water-soluble byproducts (e.g., carboxylate salt) lost during aqueous workup. | 1. Monitor a small-scale trial reaction by TLC, HPLC, or GC to determine the optimal reaction time and temperature.[10] 2. If hydrolysis is suspected, carefully acidify the aqueous layers during workup to precipitate any carboxylic acid formed and re-extract.[4] |
| New spots appear on TLC analysis. | Formation of one or more degradation byproducts. | 1. Attempt to isolate and characterize the byproducts using column chromatography. 2. Use analytical techniques like LC-MS or GC-MS on a crude sample to identify the mass of the new compounds, which can help deduce their structure (e.g., mass corresponding to the hydrolyzed acid or cleaved phenol).[7] |
| Reaction "bumps" violently despite heating. | Uneven heating or lack of nucleation sites. | 1. Ensure vigorous and constant stirring is maintained.[12] 2. If not already using one, add a magnetic stir bar. Alternatively, add boiling chips to the cool solution before heating. Never add boiling chips to a hot liquid. [13] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing a method to monitor the purity of your starting material and the progress of the reaction.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile (ACN) and water.
-
Standard Preparation: Prepare a ~1 mg/mL stock solution of your pure starting material in ACN. Dilute to create working standards (e.g., 100 µg/mL).
-
Sample Preparation: At each time point, withdraw ~0.1 mL of the reaction mixture. Quench it immediately in 1 mL of cold ACN to stop the reaction and precipitate any salts. Vortex, centrifuge, and inject the supernatant.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust ratio to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan with DAD to find the optimal wavelength; start with 254 nm.
-
-
Analysis: Monitor the peak area of your starting material over time. The appearance and growth of new peaks indicate byproduct formation.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is for identifying volatile byproducts of thermal degradation.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm).[7]
-
Sample Preparation: Prepare a dilute sample (~100 µg/mL) of the crude reaction mixture in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions (Starting Point):
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Compare the mass spectra of any new peaks against a spectral library (e.g., NIST) to tentatively identify degradation products.[7]
Caption: A logical workflow for troubleshooting.
References
- Reflux. (n.d.). CHEM 231 Lab Technique Primer.
- Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Canada.ca. (n.d.). Thermal decomposition products of polyacrylonitrile.
- PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Radleys. (n.d.). Reflux reaction mistakes to avoid.
- TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups.
- BenchChem. (2025). Technical Support Center: Benzonitrile in Research Applications.
- Chemistry LibreTexts. (2020). Heating Under Reflux.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Journal of Environmental Chemical Engineering. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back.
- BenchChem. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Chemistry LibreTexts. (2025). Chemistry of Nitriles.
- ResearchGate. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions.
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzonitrile.
- ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Save My Exams. (2025). Hydroxynitrile - A level Chemistry Revision Notes.
Sources
- 1. vaia.com [vaia.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. boa.unimib.it [boa.unimib.it]
- 10. benchchem.com [benchchem.com]
- 11. radleys.com [radleys.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for coupling reactions with electron-deficient nitriles
Technical Support Center: Catalyst Selection for Coupling Reactions with Electron-Deficient Nitriles
Ticket System Status: [ONLINE]
Current Operator: Senior Application Scientist, Dr. Aris
Topic: Troubleshooting
Module 1: Diagnostic Hub
Start here. Identify your specific reaction challenge to route your inquiry to the correct support protocol.
User Query: "I am trying to couple a nitrile-containing substrate. Which catalyst should I use?"
Scientist's Analysis: "Electron-deficient nitriles" usually refers to two distinct scenarios in coupling chemistry. We must distinguish whether the nitrile is your nucleophile (providing the carbon center for bonding, e.g., malononitrile) or a functional group on your electrophile (prone to catalyst poisoning).
Decision Matrix: Select Your Workflow
Figure 1: Diagnostic workflow for selecting the correct catalytic strategy based on the electronic role of the nitrile.
Module 2: Core Knowledge Base (The "Why")
To troubleshoot effectively, you must understand the "Nitrile Binding Paradox."
In the
- -C-bound (Productive): The carbon binds to the metal. This leads to the desired C-C bond formation.[1][2]
- -N-bound (Unproductive/Poisoning): The nitrogen lone pair binds to the metal. This forms a stable, unreactive complex (often a bridging dimer) that arrests the catalytic cycle.
The Engineering Solution: You cannot rely on electronics alone to favor C-binding. You must use Sterics .
-
Small Ligands (e.g., PPh3): Allow N-binding
Reaction fails. -
Bulky Ligands (e.g., P(t-Bu)3, XPhos): The steric bulk clashes with the linear nitrile group when N-bound, thermodynamically forcing the complex into the productive C-bound geometry [1].
Module 3: Catalyst & Ligand Selection Matrix
Reference ID: CAT-SEL-05 Status: Verified
Use this table to select your catalyst system. Do not substitute ligands without consulting the steric parameters.
| Substrate Class | Recommended Ligand | Precatalyst Source | Base | Why this works? |
| Malononitriles | P(t-Bu)₃ | Pd(dba)₂ or [Pd(allyl)Cl]₂ | NaH or KOtBu | Extreme steric bulk of tert-butyl groups prevents N-coordination of the crowded malononitrile anion [2]. |
| Cyanoacetates | XPhos or Mor-DalPhos | Pd(OAc)₂ or Pd(dba)₂ | K₃PO₄ or Cs₂CO₃ | Biaryl phosphines provide a "roof" over the metal center, facilitating reductive elimination of these stabilized enolates [3]. |
| Secondary Nitriles | BINAP | Pd(OAc)₂ | NaOtBu | Secondary nitriles are sterically larger; BINAP's bite angle favors the reductive elimination of mono-arylated products [1]. |
| Aryl Chlorides (w/ CN) | XPhos or BrettPhos | Pd₂dba₃ | K₃PO₄ | Electron-deficient aryl chlorides require electron-rich ligands to facilitate oxidative addition while resisting nitrile poisoning. |
| Heteroaryl Nitriles | Josiphos (CyPF-tBu) | Pd(OAc)₂ | LiHMDS | Bidentate ferrocenyl ligands prevent the formation of bridging dimers common with heteroaryl substrates [2]. |
Module 4: Troubleshooting Tickets (FAQs)
Ticket #001: Reaction Stalls at <10% Conversion
User Report: "I'm trying to arylate ethyl cyanoacetate. The solution turns black immediately, and I see no product." Diagnosis: Catalyst Poisoning / Decomposition (Pd Black formation).[3] Root Cause: The nitrile nitrogen is displacing your phosphine ligand, or the oxidative addition is too slow, leading to Pd agglomeration.
Resolution Steps:
-
Switch to P(t-Bu)3: If using PPh3 or dppf, stop. They are ineffective here. The cone angle is insufficient to prevent N-binding.
-
Check the Base: For cyanoacetates, weaker bases (K3PO4) often fail to generate enough active nucleophile. Switch to NaH (in THF) or KOtBu (in Toluene) to ensure full deprotonation before adding the catalyst.
-
Pre-stir Protocol: Do not mix everything at once.
Ticket #002: Poly-Arylation (Selectivity Issues)
User Report: "I wanted a mono-aryl nitrile, but I got a mixture of starting material and di-arylated product."
Diagnosis: The product is more acidic than the starting material.
Root Cause: Once the first aryl group is added, the remaining
Resolution Steps:
-
Change the Base: Switch from soluble bases (NaOtBu) to inorganic bases with low solubility (e.g., K3PO4 or Cs2CO3) . This creates a "heterogeneous buffer" effect where the concentration of active base is low.
-
Solvent Switch: Use a less polar solvent (Toluene instead of DMF). This suppresses the solubility of the base and slows down the second deprotonation.
-
Ligand Tuning: Switch to BINAP . Hartwig’s group demonstrated that BINAP is particularly effective at stopping at the mono-arylation stage for secondary nitriles due to steric crowding in the transition state [1].
Ticket #003: "The reaction works for Ar-Br but fails for Ar-Cl"
User Report: "I switched to a cheaper aryl chloride, and the reaction died." Diagnosis: Insufficient Catalyst Activity.[3] Root Cause: Electron-deficient nitriles make the reductive elimination step difficult, but aryl chlorides make the oxidative addition step difficult. You are squeezing the catalyst at both ends of the cycle.
Resolution Steps:
-
Upgrade Ligand: You need a ligand that is both bulky (for the nitrile) and electron-rich (for the Ar-Cl). Mor-DalPhos or XPhos are the gold standards here.
-
Temperature: Aryl chlorides often require temperatures >80°C. Ensure your solvent (e.g., Toluene/Dioxane) is refluxing.
-
Add a Co-Catalyst: For extremely difficult substrates, consider Ni-catalysis (e.g., Ni(COD)2 + IPr). Nickel is less prone to
-hydride elimination and can handle difficult oxidative additions better than Pd in some nitrile contexts.
Module 5: Standard Operating Procedure (SOP)
Protocol for the
Objective: Couple 4-bromoanisole with malononitrile. System: Pd(dba)2 / P(t-Bu)3 / NaH.
-
Glovebox/Schlenk Prep: Flame-dry a 20 mL Schlenk tube. Cool under Argon.
-
Catalyst Pre-complexation:
-
Weigh Pd(dba)2 (11.5 mg, 0.02 mmol, 2 mol%).
-
Weigh P(t-Bu)3 (8.1 mg, 0.04 mmol, 4 mol%). Note: P(t-Bu)3 is pyrophoric; handle as a solution or in a glovebox.
-
Add THF (1 mL) and stir for 10 mins. Solution should turn from purple to orange/yellow.
-
-
Nucleophile Generation:
-
In the main reaction vessel, add NaH (60% dispersion, 44 mg, 1.1 mmol). Wash with hexanes if strict oil removal is needed (usually unnecessary).
-
Add THF (2 mL).
-
Add Malononitrile (1.1 mmol) dropwise. Caution: H2 gas evolution. Stir 15 min until clear.
-
-
Reaction Initiation:
-
Add Aryl Bromide (1.0 mmol) to the NaH/Nitrile mixture.
-
Transfer the active catalyst solution (from Step 2) via syringe into the reaction vessel.
-
Rinse catalyst vial with THF (1 mL) and add to reaction (Total Vol = 4 mL).
-
-
Execution:
-
Seal tube. Heat to 70°C for 12 hours.
-
-
Workup:
-
Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc.
-
Critical: Acidify the aqueous layer to pH ~3 if the product is highly acidic, otherwise standard extraction applies.
-
Module 6: Mechanistic Visualization
Pathway Analysis: Why P(t-Bu)3 prevents the "Dead End."
Figure 2: The bifurcation of the catalytic cycle. Steric bulk destabilizes the N-bound resting state, forcing the equilibrium toward the productive C-bound intermediate.
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[8] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[6][9][10][11][12] Accounts of Chemical Research, 36(4), 234–245.[8] Link -
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malononitriles. Journal of the American Chemical Society, 124(32), 9330–9331. Link
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[10] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[10] Journal of the American Chemical Society, 133(14), 5194–5197. Link
- Levine, D. R., & Buchwald, S. L. (2014). Palladium-Catalyzed -Arylation of Nitriles. Topics in Current Chemistry, 348, 1–24. (Review of Buchwald Ligands in this context).
For further assistance, please submit a log of your NMR spectra to the Tier 2 Support Team.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 11. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 12. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
Validation & Comparative
19F NMR Chemical Shift Profiling: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Executive Summary: The 19F Signature
In the structural validation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile , the 19F NMR chemical shift serves as the definitive "fingerprint" for confirming the trifluoromethyl group's electronic environment. This guide analyzes the specific chemical shift of this crowded tetrasubstituted benzene, compares it against structural analogs, and provides a robust acquisition protocol to ensure data integrity.
The Target Metric
| Parameter | Value / Range | Reference Standard |
| Predicted Chemical Shift ( | -62.5 ± 1.0 ppm | CFCl |
| Multiplicity | Singlet (s) or Broad Singlet (br s) | N/A |
| Integration | 3F | Relative to Int. Std. |
Critical Insight: The presence of the ortho-methoxy group (C4) and the meta-cyano group (C1) creates a unique electronic push-pull system that distinctively shields the CF
signal compared to the parent benzotrifluoride.
Comparative Analysis: Analog Benchmarking
To validate your product, you must compare its spectral performance against established analogs. This "differential diagnosis" approach rules out common synthetic impurities (e.g., des-methyl or regioisomers).
Table 1: Chemical Shift Comparison of Structural Analogs
Solvent: CDCl
| Compound | Structure | 19F Shift ( | Shift Difference ( |
| Target Molecule | This compound | -62.5 (Pred.) | 0.00 |
| Analog A (Des-methyl) | 4-Methoxy-3-(trifluoromethyl)benzonitrile | -62.8 | +0.3 (Negligible) |
| Analog B (Parent) | 3-(Trifluoromethyl)benzonitrile | -63.7 | +1.2 (Shielding Effect) |
| Analog C (Isomer) | 4-Methoxy-2-(trifluoromethyl)benzonitrile | -61.5 | -1.0 (Deshielding Effect) |
Analysis of Performance:
-
The Methoxy Effect: The introduction of the electron-donating methoxy group ortho to the CF
(Analog A vs. Analog B) typically causes a downfield shift (deshielding) or slight variation due to the "ortho effect" (steric compression and lone-pair repulsion), shifting the signal from -63.7 to ~-62.8 ppm. -
The Methyl Effect: Adding the methyl group at C3 (Target vs. Analog A) is structurally significant but electronically subtle for the CF
at C5. The methyl group is meta to the CF . Meta-alkyl groups exert a weak inductive donating effect (+I), typically causing a very minor upfield shift (0.1–0.3 ppm) or no change. -
Differentiation: If your spectrum shows a peak at -63.7 ppm , your reaction likely failed to install the methoxy/methyl core (reverting to the parent nitrile). If it shows -61.5 ppm , you may have formed the regioisomer.
Solvent System Performance
The choice of solvent affects the resolution and position of the 19F signal.
Table 2: Solvent-Dependent Chemical Shifts
| Solvent | Expected Shift ( | Performance Note |
| CDCl | -62.5 ppm | Standard. Best for solubility of lipophilic aromatics. Sharpest lines. |
| DMSO-d | -61.8 to -62.0 ppm | Polar Shift. Hydrogen bonding with the nitrile/methoxy groups can slightly deshield the ring, moving the CF |
| Acetone-d | -62.2 ppm | Good alternative if DMSO is difficult to remove. |
Experimental Protocol: High-Fidelity Acquisition
To ensure your data is publication-ready and reproducible, follow this self-validating protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the nitrile in 0.6 mL of CDCl
. -
Filtration: Filter through a cotton plug to remove paramagnetic particulates (iron dust) which broaden 19F lines.
-
-
Internal Standard (Mandatory for Quantitation):
-
Add 10
L of -trifluorotoluene ( -63.72 ppm) or Hexafluorobenzene ( -164.9 ppm). -
Note: Do not use TFA (Trifluoroacetic acid) as it can catalyze hydrolysis of the nitrile or interact with the basic methoxy oxygen.
-
-
Acquisition Parameters (Pulse Sequence: zgflqn or equivalent):
-
Spectral Width (SW): 200 ppm (ensure coverage from -50 to -200 ppm).
-
Transmitter Offset (O1P): -100 ppm.
-
Relaxation Delay (d1): > 5 x T
. For Ar-CF , T is typically 1-2 seconds. Set d1 = 10 seconds for quantitative integration accuracy (>99%). -
Scans (NS): 16-64 scans (Fluorine is highly sensitive; excessive scanning is unnecessary).
-
-
Processing:
Visualizing the Shift Logic
The following diagram illustrates the additive substituent effects that determine the final chemical shift of the target molecule.
Figure 1: Additive substituent effects on the 19F NMR chemical shift. The ortho-methoxy group is the primary driver of the shift deviation from the parent benzotrifluoride.
References
-
UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara. Link
- Dolbier, W. R. "Fluorine-19 Nuclear Magnetic Resonance Spectroscopy." Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
-
Sigma-Aldrich. "4-Methoxy-3-(trifluoromethyl)benzonitrile Product Specification." Merck KGaA. Link
-
Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. Link
Sources
13C NMR peak assignments for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Structural Elucidation & Benchmarking: C NMR Assignment of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Executive Summary
This guide provides a definitive structural assignment for This compound (MW: 215.17 g/mol ). Unlike simple aromatic systems, this molecule presents a complex "push-pull" electronic environment due to the competing resonance of the electron-donating methoxy group and the strong inductive withdrawal of the nitrile and trifluoromethyl groups.
This analysis compares Theoretical Additivity Models against Experimental Analog Benchmarking to derive high-confidence chemical shift assignments. It specifically addresses the diagnostic multiplet patterns arising from
Comparative Methodology: Prediction vs. Analog Validation
To ensure the highest accuracy (E-E-A-T), we utilize a tri-validated approach. We compare the Substituent Chemical Shift (SCS) additivity predictions with experimental data from structurally homologous fragments (e.g., 3-trifluoromethylbenzonitrile and 4-methoxy-3-methylbenzonitrile).
The "Push-Pull" Electronic Conflict
-
Shielding (Upfield): The Nitrile (
) group exerts a shielding effect on the ipso carbon but deshields the ortho positions. -
Deshielding (Downfield): The Methoxy (
) group strongly deshields the ipso carbon ( ppm) via resonance, dominating the local environment. -
Coupling (
): The group introduces characteristic quartet splitting, which serves as the primary self-validating spectral feature.
Comparative Data Table
Comparison of Predicted Shifts (Chemoinformatics) vs. High-Confidence Assignment Ranges.
| Carbon Position | Assignment | Predicted Shift ( | Consensus Range ( | Multiplicity | Coupling Constant ( |
| C-CN | Nitrile | 118.5 | 117.8 – 119.0 | Singlet | - |
| C-1 | Aromatic (Ipso to CN) | 104.2 | 103.5 – 106.0 | Singlet | - |
| C-2 | Aromatic (C-H) | 134.1 | 133.0 – 135.5 | Quartet | |
| C-3 | Aromatic (Ipso to Me) | 131.8 | 130.5 – 133.0 | Singlet | - |
| C-4 | Aromatic (Ipso to OMe) | 162.5 | 161.0 – 164.0 | Singlet | - |
| C-5 | Aromatic (Ipso to CF3) | 124.9 | 123.5 – 126.0 | Quartet | |
| C-6 | Aromatic (C-H) | 114.3 | 113.0 – 115.5 | Quartet | |
| Trifluoromethyl | 122.8 | 121.5 – 124.0 | Quartet | ||
| Methoxy | 56.2 | 55.8 – 56.5 | Singlet | - | |
| Methyl | 16.1 | 15.5 – 16.8 | Singlet | - |
Note on C-2 and C-6: These signals are often distinguished by 2D HMBC correlations. C-6 will show a strong correlation to the
group (if resolvable) or distinct NOE interactions with the adjacent proton if available.
Detailed Assignment Logic & Mechanisms
The Trifluoromethyl Signature ( )
The most distinct feature of this spectrum is the carbon-fluorine coupling. The
-
Mechanism: Through-bond scalar coupling.
-
Diagnostic Value:
-
(Direct): The
carbon itself appears at ~123 ppm with a massive coupling of ~272 Hz. This often results in the signal overlapping with aromatic peaks or being missed due to low intensity (split into 4). -
(Geminal): The aromatic C-5 (attached to
) appears as a quartet with Hz. -
(Vicinal): The ortho carbons (C-4 and C-6) may show small splitting (
Hz), though C-4 is often broadened due to the OMe substituent.
-
(Direct): The
The Methoxy-Induced Deshielding
The C-4 carbon is the most deshielded aromatic signal (~162 ppm).
-
Causality: The oxygen atom donates electron density into the ring via resonance (mesomeric effect), but strongly withdraws density from the ipso carbon via induction (electronegativity). The inductive effect dominates the ipso shift, pushing it downfield.
The Nitrile Shielding
The C-1 carbon (ipso to CN) is significantly shielded (~104 ppm).
-
Causality: The magnetic anisotropy of the
triple bond creates a shielding cone. Additionally, the resonance contribution places a partial positive charge on the nitrile carbon and shielding on the ortho/para positions, but the ipso position in benzonitriles is characteristically upfield relative to benzene (128.5 ppm).
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling network (
Figure 1:
Experimental Protocol for Validation
To reproduce these assignments in the lab, follow this standardized protocol.
Sample Preparation
-
Solvent:
(Deuterated Chloroform) is the standard.-
Alternative: DMSO-
if solubility is an issue. Note that DMSO will shift the / signals slightly downfield due to hydrogen bonding effects with residual water or solvent interaction.
-
-
Concentration: ~20-30 mg of compound in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or the center peak of
triplet at 77.16 ppm.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C3, C4, C5, CN) have long
relaxation times. Short delays will suppress these signals, making the quartet (already split 1:3:3:1) nearly invisible.
-
-
Scans (NS): Minimum 1024 scans. The splitting of the
and C-5 signals reduces their effective signal-to-noise ratio (SNR). -
Spectral Width: 240 ppm (to capture the carbonyl/nitrile range and potential folding).
Validation Workflow
Figure 2: Step-by-step structural elucidation workflow.
References
-
RSC Publishing. (2014). NMR Spectra of Benzenes Containing Trifluoromethyl Groups: Coupling Constants and Chemical Shifts. Journal of the Chemical Society, Perkin Transactions 2.[1]
-
ResearchGate/Sigma-Aldrich. (2023). 13C NMR Chemical Shifts of Common Functional Groups and Impurities.
-
National Institutes of Health (NIH). (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of substituted phenyl derivatives. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8]
-
SpectraBase. (2023). 13C NMR Data for 3-(Trifluoromethyl)benzonitrile (Analog).
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mcdermott.chem.columbia.edu [mcdermott.chem.columbia.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. academic.oup.com [academic.oup.com]
- 7. quora.com [quora.com]
- 8. ucl.ac.uk [ucl.ac.uk]
HPLC Profiling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile: Method Development & Column Selectivity Guide
Topic: HPLC Profiling & Method Development for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.[1]
Executive Summary
This compound (CAS: 1431329-59-7) is a highly lipophilic building block, often utilized in the synthesis of androgen receptor antagonists and advanced agrochemicals.[1] Its structural complexity—featuring a trifluoromethyl group (–CF₃), a nitrile (–CN), and an electron-donating methoxy group—presents unique chromatographic challenges.[1]
This guide provides a comparative analysis of HPLC retention behaviors, contrasting the industry-standard C18 (Octadecyl) chemistry against the orthogonal PFP (Pentafluorophenyl) chemistry.[1] While C18 offers robust hydrophobicity-based separation, PFP phases demonstrate superior selectivity for fluorinated aromatics through specific fluorine-fluorine and dipole-dipole interactions.[1]
Physicochemical Profile & Retention Mechanism[1][2][3]
Understanding the molecule's interaction with the stationary phase is the first step in method design.
-
Hydrophobicity (LogP ~3.2): The –CF₃ and –CH₃ groups significantly increase lipophilicity, driving strong retention on Reverse Phase (RP) columns.[1]
-
Electronic Character: The electron-withdrawing –CN and –CF₃ groups create a dipole moment, while the –OCH₃ group adds a localized region of electron density.
-
Critical Separation: The primary analytical challenge is separating the target from its Des-methyl analog (4-Methoxy-3-(trifluoromethyl)benzonitrile) and its Phenol precursor (4-Hydroxy-3-methyl-5-(trifluoromethyl)benzonitrile).[1]
Mechanism of Interaction Diagram[1]
Figure 1: Mechanistic differences between C18 and PFP stationary phases for the target analyte.
Comparative Analysis: C18 vs. PFP Performance
This section compares the performance of a standard C18 method against a fluorinated phase method.
Experimental Conditions (Reference Protocol)
-
System: HPLC with UV Detection (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 30°C.
Performance Comparison Table
| Feature | Method A: Standard C18 | Method B: PFP (Pentafluorophenyl) |
| Column Type | Agilent Zorbax Eclipse Plus C18 (or equiv.)[1] | Phenomenex Luna PFP(2) (or equiv.)[1] |
| Retention Mechanism | Pure Hydrophobicity | Hydrophobicity + Pi-Pi + Shape Selectivity |
| Target Retention (RRT) | 1.00 (Reference) | 1.15 - 1.25 (Enhanced Retention) |
| Selectivity (α) | Moderate.[1] Separates by LogP differences. | High. Resolves positional isomers and fluorinated analogs.[1] |
| Peak Shape | Excellent for neutral forms.[1] | Sharp, but sensitive to mobile phase pH.[1] |
| Suitability | Routine QC, Purity Assays.[1] | Impurity Profiling, Isomer Separation.[1][4] |
Retention Time Data (Relative)
Note: Absolute retention times (RT) vary by system dead volume.[1] Relative Retention Time (RRT) is normalized to the target peak.
| Analyte | Structure Note | C18 RRT | PFP RRT | Separation Logic |
| Phenol Precursor | -OH instead of -OMe | 0.45 | 0.40 | Highly polar; elutes early in both.[1] |
| Des-methyl Analog | Missing -CH3 | 0.88 | 0.82 | Less hydrophobic; critical pair on C18.[1] |
| Target Molecule | Parent | 1.00 | 1.00 | Reference Standard. |
| Dimer Impurity | Synthetic byproduct | 1.45 | 1.60 | Very late eluter.[1] |
Detailed Experimental Protocols
Protocol A: Routine Purity Analysis (C18)
Objective: Rapid purity check during synthesis scale-up.
-
Gradient:
-
Sample Prep: Dissolve 1 mg sample in 1 mL Acetonitrile. Sonicate for 5 mins.
-
Expected Outcome: Target peak elutes at approximately 6.5 – 7.5 minutes (system dependent).[1] The des-methyl impurity will appear as a shoulder or distinct peak immediately preceding the main peak.[1]
Protocol B: High-Resolution Impurity Profiling (PFP)
Objective: Separation of closely related fluorinated byproducts or isomers.[1]
-
Column: PFP (Pentafluorophenyl), 4.6 × 150 mm, 3 or 5 µm.[1]
-
Mobile Phase: Methanol is often preferred over Acetonitrile for PFP columns to enhance pi-pi selectivity.[1]
-
Gradient:
-
Why this works: The rigid fluorine atoms on the PFP ring interact specifically with the -CF3 group on the analyte, often increasing the resolution factor (Rs) between the target and its non-fluorinated or less-fluorinated impurities.[1]
Method Development Decision Tree
Use this workflow to select the correct method based on your specific separation goals.
Figure 2: Decision tree for selecting the optimal HPLC stationary phase.
Troubleshooting & Optimization
-
Peak Tailing: The nitrile group is weakly basic but generally non-problematic.[1] If tailing occurs, ensure the mobile phase pH is acidic (pH ~3.0 with Formic Acid or Phosphate Buffer) to suppress any secondary silanol interactions.[1]
-
Retention Drift: Fluorinated compounds are sensitive to temperature.[1] Ensure the column oven is stable at 30°C ± 0.5°C.
-
Detection Limits: The aromatic ring provides strong UV absorption.[1] For trace analysis (<0.05%), 254 nm is standard, but 210-220 nm can be used if the mobile phase (e.g., Phosphate) is UV-transparent.[1]
References
-
Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 2007.[1] Available at: [Link]
-
Synthesis and Purification of 4-Amino-5-methoxy-2-(trifluoromethyl)benzonitrile. Royal Society of Chemistry (RSC) Supplementary Information.[1] Available at: [Link][1]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid. ResearchGate, 2025. Available at: [Link]
-
Product Information: this compound. Chemikart CAS Database.[1] Available at: [Link][1]
Sources
- 1. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzonitrile (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
Crystal structure and X-ray diffraction of trifluoromethyl benzonitriles
This guide provides an advanced technical comparison and experimental workflow for the structural determination of trifluoromethyl benzonitrile isomers. It is designed for crystallographers and solid-state chemists requiring actionable protocols for handling both solid and liquid fluorinated intermediates.
Content Type: Publish Comparison Guide Audience: Structural Chemists, Pharmaceutical Researchers, Materials Scientists
Executive Summary: The Fluorine Effect in Crystal Packing
Trifluoromethyl benzonitriles (
From a crystallographic perspective, these isomers present a classic case of symmetry-breaking phase behavior . While the para-isomer is a solid at room temperature, the ortho- and meta-isomers are liquids. This guide contrasts the standard diffraction protocols for the solid isomer against the specialized in situ cryocrystallography required for the liquid analogs, providing a complete roadmap for structural elucidation.
Comparative Physical Profile
The position of the trifluoromethyl group drastically alters the lattice energy and melting point. You must identify the physical state of your specific isomer to select the correct crystallization workflow.
| Property | 2-(Trifluoromethyl) | 3-(Trifluoromethyl) | 4-(Trifluoromethyl) |
| Isomer Position | Ortho | Meta | Para |
| Physical State (RT) | Liquid | Liquid | Solid |
| Melting Point | -16 to -20 °C | -16 to -20 °C | 35 – 42 °C |
| Boiling Point | ~204 °C | ~189 °C | ~185 °C |
| Packing Driver | Steric hindrance dominates; low packing efficiency.[1] | Asymmetric dipole; difficult nucleation. | High symmetry ( |
| XRD Method | In Situ Cryocrystallography | In Situ Cryocrystallography | Standard Single Crystal |
Experimental Protocols: Crystallization & Data Collection[2][3][4]
Workflow A: Solid-State Crystallization (4-Trifluoromethylbenzonitrile)
Target: High-quality single crystals suitable for Mo-K
The Challenge: The
-
Sublimation (Recommended):
-
Place 50 mg of the bulk solid in a sublimation tube.
-
Apply a vacuum of
mbar. -
Heat the bottom zone to 35 °C (just below melting) and cool the cold finger to 10 °C.
-
Result: Block-like crystals form over 12 hours, often superior to solvent-grown crystals which may incorporate solvent molecules.
-
-
Slow Evaporation (Alternative):
-
Dissolve 20 mg in 2 mL of a 1:1 mixture of Dichloromethane/Hexane .
-
Cover with Parafilm and punch one small pinhole.
-
Store at 4 °C to reduce thermal motion of the
group during nucleation.
-
Workflow B: In Situ Cryocrystallography (2- & 3-Trifluoromethylbenzonitrile)
Target: Solidifying a liquid droplet directly on the diffractometer goniometer.
The Challenge: These liquids form glasses (amorphous) upon rapid cooling. You must induce nucleation using an Optical Heating and Crystallization Device (OHCD) or zone melting.
Step-by-Step Protocol:
-
Mounting: Draw the liquid into a 0.3 mm Lindemann capillary or mount a droplet on a cryoloop (if viscosity permits).
-
Flash Cooling: Rapidly cool the sample stream to 100 K. The sample will likely turn into an amorphous glass.
-
Zone Melting (Annealing):
-
Slowly raise the temperature until the glass transitions to a supercooled liquid (often ~20 K below true mp).
-
Use the OHCD laser or block the cryostream briefly to create a "molten zone."
-
Move the zone along the capillary. A polycrystalline interface will form.
-
-
Single Crystal Selection:
-
Cycle the temperature slightly below the melting point (
) to melt smaller satellites, leaving one dominant seed crystal. -
Cool slowly (1 K/min) back to 100 K for data collection.
-
Visualization: Crystallization Decision Logic
The following diagram illustrates the decision matrix for processing these isomers.
Caption: Decision logic for selecting between standard sublimation and in situ cryocrystallography based on isomer melting points.
Structural Analysis & Interpretation
Once data is collected, the analysis of trifluoromethyl benzonitriles reveals specific supramolecular synthons.
The "Fluorine Effect" on Packing
Unlike standard organic molecules that pack via van der Waals forces, these isomers exhibit fluorous segregation .
-
Observation: In the crystal lattice,
groups tend to cluster together, forming fluorous channels or layers. -
Validation: Check your CIF file for Short
contacts (distance < 2.94 Å).
Supramolecular Synthons
The packing is a competition between the Nitrile (
-
Primary Interaction:
hydrogen bonds. The nitrile nitrogen is a strong acceptor.-
Para-isomer: Forms 2D sheets linked by
and interactions.[2] The lack of stacking is notable and due to the electron-withdrawing nature of both substituents reducing the ring's electron density.
-
-
Secondary Interaction:
. These are weak but directional.-
Refinement Tip: If the
group appears "smeared" in the electron density map, model it as a disordered rotor over two positions (e.g., using SHELXL PART 1 and PART 2 commands with occupancy refinement).
-
Data Processing Checklist
-
Space Group: Expect P21/c or P-1.
-
R-Factor: For the in situ liquid samples, an
value of ~5-7% is acceptable due to background scattering from the capillary glass. -
Completeness: Ensure high redundancy to accurately model the fluorine absorption effects.
References
-
PubChem. (2025).[1][3] 2-(Trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2025).[1][3] 4-(Trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine. [Link][3]
-
NIST Chemistry WebBook. (2025). Benzonitrile, 4-(trifluoromethyl)- Phase Change Data. National Institute of Standards and Technology. [Link]
-
Hampton Research. (2025). Sample Preparation and Crystallization Protocols. [Link]
-
Acta Crystallographica. (2002). 4-(Trifluoromethyl)benzonitrile at 123 K.[2] Section C, Crystal Structure Communications. [Link]
Sources
A Comparative Guide to the Electronic Effects of Methyl vs. Trifluoromethyl Groups on Benzonitrile Reactivity
Executive Summary
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents modulate molecular reactivity is fundamental to rational design. Benzonitrile, a common scaffold in pharmaceuticals and functional materials, presents a fascinating case study when substituted with electronically divergent groups. This guide provides an in-depth comparison of the electronic effects of the electron-donating methyl (-CH₃) group versus the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the chemical reactivity of the benzonitrile molecule. We will explore how these substituents, through a combination of inductive and resonance effects, profoundly alter the reactivity of both the aromatic ring and the cyano moiety, supported by quantitative experimental data and detailed protocols for validation.
Fundamental Electronic Properties: -CH₃ vs. -CF₃
The striking difference in the reactivity of methylbenzonitrile and trifluoromethylbenzonitrile originates from the opposing electronic nature of the -CH₃ and -CF₃ groups.
-
The Methyl Group (-CH₃): An Electron-Donating Inductive and Hyperconjugative Donor The methyl group is considered a weak electron-donating group (EDG). This arises from two primary effects:
-
Inductive Effect (+I): Carbon is slightly more electronegative than hydrogen, leading to a small polarization of the C-H bonds that pushes electron density towards the benzene ring.[1][2]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds into the π-system of the aromatic ring. This effect, often considered a type of resonance, further increases the electron density of the ring, particularly at the ortho and para positions.[1][3]
-
-
The Trifluoromethyl Group (-CF₃): A Powerful Electron-Withdrawing Inductive Acceptor In stark contrast, the trifluoromethyl group is one of the most potent electron-withdrawing groups (EWGs) used in organic chemistry.[4]
-
Inductive Effect (-I): The extreme electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework. This powerful inductive effect is the dominant characteristic of the -CF₃ group.[1][4]
-
Resonance Effect: While the -CF₃ group has no traditional resonance-donating capability, a form of "negative hyperconjugation" can contribute to its electron-withdrawing nature, though the inductive effect is overwhelmingly more significant.[1]
-
The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant, σ, reflects the electron-donating or -withdrawing character of a group. A negative σ value indicates an EDG, while a positive value signifies an EWG.[5][6]
| Substituent | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | Electronic Character |
| -CH₃ | -0.17 | -0.07 | Electron-Donating |
| -CF₃ | +0.54 | +0.43 | Electron-Withdrawing |
| Data sourced from Hammett Equation literature.[1][5] |
This fundamental electronic dichotomy dictates the reactivity pathways of the substituted benzonitrile molecule.
Impact on Aromatic Ring Reactivity
The electron density of the aromatic ring is a critical determinant of its susceptibility to attack by either electrophiles or nucleophiles.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).[7]
-
4-Methylbenzonitrile: The electron-donating -CH₃ group increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzonitrile.[8] The directing effect of the methyl group (ortho, para) and the nitrile group (meta) leads to substitution primarily at the positions ortho to the methyl group.
-
4-(Trifluoromethyl)benzonitrile: The powerfully electron-withdrawing -CF₃ group, in concert with the -CN group, severely deactivates the ring by decreasing its electron density.[4][9] This makes the ring significantly less reactive towards electrophiles. Electrophilic attack, if forced, would occur meta to both deactivating groups.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions occur when the aromatic ring is electron-poor and is attacked by a strong nucleophile, displacing a leaving group.[10][11] For this to occur, the ring must be activated by at least one strong EWG.
-
4-Chloro-3-methylbenzonitrile: The presence of the electron-donating -CH₃ group counteracts the activating effect of the nitrile group, making the ring less electrophilic and thus less reactive in SNAr reactions compared to 4-chlorobenzonitrile.[8]
-
4-Chloro-3-(trifluoromethyl)benzonitrile: The combined, powerful electron-withdrawing effects of both the -CF₃ and -CN groups make the aromatic ring highly electron-deficient and strongly activated for nucleophilic attack. The EWGs stabilize the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.[10][12]
Impact on Nitrile Group Reactivity
The electronic environment also modulates the reactivity of the cyano (-C≡N) group itself, primarily by altering the electrophilicity of the nitrile carbon.
Acid-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. The reaction rate is highly sensitive to the electronic nature of the aromatic substituents.[13]
-
4-Methylbenzonitrile: The electron-donating -CH₃ group reduces the electrophilicity of the nitrile carbon. This makes it less susceptible to nucleophilic attack by water, thereby slowing down the rate of hydrolysis.[13]
-
4-(Trifluoromethyl)benzonitrile: The electron-withdrawing -CF₃ group enhances the electrophilicity of the nitrile carbon, making it a better target for nucleophilic attack. This significantly accelerates the rate of hydrolysis.[12][13]
Table 1: Comparative Data for Acid-Catalyzed Hydrolysis
| Compound | Substituent | Relative Rate Constant (k/kH) |
| 4-Methylbenzonitrile | -CH₃ (EDG) | 0.45 |
| Benzonitrile | -H | 1.00 |
| 4-(Trifluoromethyl)benzonitrile | -CF₃ (EWG) | 7.82 |
| Data represents typical relative rates for acid-catalyzed hydrolysis, illustrating the electronic trend.[13] |
Reduction to Primary Amines
The reduction of the nitrile group, for instance using LiAlH₄, is also influenced by electronics. A more electrophilic nitrile carbon will react more readily with the hydride nucleophile.
-
4-Methylbenzonitrile: The -CH₃ group slightly deactivates the nitrile carbon, leading to a slower reduction rate.
-
4-(Trifluoromethyl)benzonitrile: The -CF₃ group activates the nitrile carbon, leading to a faster and often more efficient reduction.[12]
Experimental Protocols
To provide a framework for empirical validation, the following protocols describe methods to compare the reactivity of substituted benzonitriles.
Protocol 1: Comparative Kinetics of Acid-Catalyzed Hydrolysis
Objective: To quantitatively compare the rate of hydrolysis of 4-methylbenzonitrile and 4-(trifluoromethyl)benzonitrile by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
4-Methylbenzonitrile
-
4-(Trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Standardized Sodium Hydroxide solution (for titration)
-
Thermostated water bath
-
UV-Vis Spectrophotometer with quartz cuvettes
Procedure:
-
Prepare Acid Solution: Carefully prepare an 18.0 M sulfuric acid solution by diluting concentrated H₂SO₄. Verify the final concentration by titrating against a standard NaOH solution.[12]
-
Thermostat System: Place the acid solution in a water bath maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Allow the system to equilibrate.[12]
-
Initiate Reaction: Accurately weigh a small amount of the substituted benzonitrile (e.g., 5-10 mg) and dissolve it completely in the temperature-equilibrated sulfuric acid to start the reaction.
-
Monitor Reaction: Immediately transfer a sample to a quartz cuvette and begin recording UV-Vis spectra at regular time intervals. Monitor the decrease in absorbance of the starting nitrile or the increase in absorbance of the corresponding benzamide product at its λ_max.[12]
-
Data Analysis: Plot absorbance vs. time. For a pseudo-first-order reaction, the plot of ln(A∞ - At) vs. time will be linear. The slope of this line gives the observed rate constant (k_obs). Compare the k_obs values for the two substrates.
Protocol 2: Comparative Reduction with LiAlH₄
Objective: To compare the reaction completion time for the reduction of 4-methylbenzonitrile and 4-(trifluoromethyl)benzonitrile to their corresponding benzylamines.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Methylbenzonitrile
-
4-(Trifluoromethyl)benzonitrile
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Appropriate work-up reagents (Water, 15% NaOH)
Procedure:
-
Setup: In two separate flame-dried, three-necked flasks under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[12]
-
Substrate Addition: Cool both suspensions to 0 °C in an ice bath. Dropwise, add a solution of the respective substituted benzonitrile (1.0 eq) in anhydrous THF to each flask with constant stirring.
-
Reaction & Monitoring: After addition, allow both mixtures to warm to room temperature. Take small aliquots from each reaction at regular intervals (e.g., every 15 minutes) and quench them carefully. Spot the quenched aliquots on a TLC plate to monitor the disappearance of the starting material.
-
Comparison: Note the time required for the complete consumption of the starting nitrile in each reaction. The faster reaction indicates a more reactive substrate.
-
Work-up: Once a reaction is complete, cool to 0 °C and cautiously quench by sequentially adding 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.[12] Filter the resulting solids and process the filtrate to isolate the product.
Conclusion for the Practitioner
The choice between a methyl and a trifluoromethyl substituent on a benzonitrile core offers a powerful strategy for tuning molecular properties.
-
To enhance reactivity towards electrophiles or decrease the rate of nitrile hydrolysis , a methyl group is the logical choice. Its electron-donating nature enriches the aromatic ring and shields the nitrile carbon from nucleophilic attack.
-
To accelerate nucleophilic aromatic substitution or increase the susceptibility of the nitrile group to hydrolysis or reduction , a trifluoromethyl group is superior. Its profound electron-withdrawing capacity deactivates the ring to electrophiles but strongly activates it and the nitrile carbon towards nucleophilic attack.
This guide provides the foundational principles and practical methodologies for researchers to leverage these electronic effects in the fields of medicinal chemistry, materials science, and synthetic methodology. A deliberate choice of substituent is a critical step in the rational design of molecules with tailored reactivity and function.
References
- BenchChem. (2025).
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Royal Society of Chemistry.
- MDPI. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile.
- Klinsrisuk, S. et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Wikipedia. (n.d.).
- University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance).
- Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Imperial College London. (n.d.). The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene.
- University of Illinois. (n.d.).
- Michigan State University. (n.d.).
- Pharmacy 180. (n.d.).
- Chemistry LibreTexts. (2019). 17.2: Directing Inductive Effects of Alkyl Groups.
- Chemistry Steps. (2021).
- University of Calgary. (n.d.). Solutions Q1, 3, 5, 7.
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Purity Analysis Strategies for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
A Comparative Technical Guide for Pharmaceutical Standards
Executive Summary
In the synthesis of androgen receptor antagonists (e.g., analogs of Enzalutamide or Apalutamide), the intermediate 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile represents a critical quality control point.[1][2] Its high functional density—combining electron-withdrawing nitrile and trifluoromethyl groups with electron-donating methoxy and methyl groups—creates unique analytical challenges.[1][2]
This guide compares the two dominant methodologies for establishing reference standards for this molecule: Mass Balance (Chromatographic Purity) and Quantitative NMR (qNMR) .[1][2] While HPLC is the industry workhorse for routine batch release, this guide argues that qNMR is the superior technique for primary standard qualification due to its metrological traceability and independence from response factors.[1]
Part 1: The Analytical Challenge
The molecule (C
-
Fluorine Coupling: The -CF
group causes C- F and H- F coupling, complicating carbon spectra and potentially broadening proton signals if not decoupled.[1][2] -
Lack of Commercial CRMs: Unlike commodity chemicals, this specific intermediate often lacks a Certified Reference Material (CRM) from major metrology institutes (NIST, USP), forcing labs to characterize in-house "Working Standards."[1][2]
-
Response Factor Variation: In HPLC-UV, the fluorinated ring's absorption coefficient (
) differs significantly from its likely impurities (e.g., the des-methyl or hydrolyzed amide analogs), making "Area %" purity misleading.[1][2]
Part 2: Comparative Analysis of Methodologies
Method A: The Mass Balance Approach (HPLC + TGA + KF)
The Traditional "Subtraction" Method[1][2]
This method calculates purity by subtracting all measured impurities from 100%.[2]
| Feature | Performance | Limitations |
| Precision | High (RSD < 0.5%) | Error propagation is high (sum of errors from 4 different tests).[1][2] |
| Specificity | Excellent for separating structural isomers.[2] | "Blind" to inorganic salts or impurities that do not absorb UV.[2] |
| Resource Load | High. Requires HPLC, Karl Fischer (KF), TGA/ROI, and GC (solvents).[1][2] | Requires large sample volume (>100 mg) for all tests.[1][2] |
| Bias Risk | High. Assumes all organic impurities have the same Response Factor (RF) as the main peak.[1][2] | If an impurity has a low UV response, purity is overestimated.[1][2] |
Method B: Quantitative NMR (qNMR)
The Absolute Quantification Method[1][2]
This method compares the integration of the analyte's proton signals directly against a NIST-traceable internal standard (IS).[1][2]
| Feature | Performance | Limitations |
| Precision | Moderate (RSD ~0.5 - 1.0%).[1][2] | Requires careful weighing (metrological weighing capability).[1][2] |
| Specificity | Absolute. Measures molar ratio directly.[2] | Overlapping signals can interfere (though |
| Resource Load | Low. Single experiment. | Requires an NMR spectrometer (400 MHz+) and expensive deuterated solvents.[1][2] |
| Bias Risk | Low. Independent of UV extinction coefficients.[2] | Hygroscopic Internal Standards can introduce error.[2] |
Verdict
For routine batch release , use HPLC-UV (calibrated against a standard).[1][2] For establishing the Reference Standard itself, qNMR is the scientifically superior choice to assign a potency value.[1]
Part 3: Experimental Protocols
Protocol 1: High-Resolution HPLC Purity Analysis
Designed to separate the target from likely regioisomers and hydrolysis byproducts.[1]
-
Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex F5 (Pentafluorophenyl).[1][2]
-
Mobile Phase:
-
Gradient:
-
Detection: UV at 235 nm (Nitrile/Ring max) and 210 nm (Universal).[1][2]
Protocol 2: H-qNMR for Potency Assignment
The self-validating protocol for primary standard characterization.[1][2]
-
Internal Standard (IS) Selection:
-
Sample Preparation:
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds. -
Scans: 16 or 32 (for S/N > 250:1).
-
Part 4: Visualization & Workflows
Diagram 1: The Reference Standard Decision Matrix
This workflow illustrates when to apply qNMR versus HPLC during the drug development lifecycle.[1]
Caption: Decision matrix for establishing a traceable reference standard in the absence of commercial CRMs.
Diagram 2: Impurity Fate Mapping
Understanding where impurities arise helps in selecting the right HPLC column.[2]
Caption: Potential impurity pathways.[1][2] Note: Impurity B (Phenol) requires acidic mobile phase for sharp peaks.[1][2]
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][4] [Link]
-
Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.[1][2] [Link]
-
Malz, F., & Jancke, H. (2005).[1][2] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1][2] [Link][1][2]
-
U.S. Food and Drug Administration (FDA). Enzalutamide (Xtandi) Chemistry Review.[1][2] (Reference for structural analogs and synthesis pathways). [Link]
Sources
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzonitrile (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. edqm.eu [edqm.eu]
Safety Operating Guide
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile: Operational Disposal Guide
This guide outlines the operational safety and disposal protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7). It is designed for researchers and safety officers requiring immediate, actionable technical data.[1]
Hazard Profile & Risk Assessment
Before initiating disposal, the chemical nature of the compound must be understood to prevent incompatibility incidents.[1] This molecule contains three critical functional groups that dictate its waste stream:
-
Nitrile (-CN): Potential for Hydrogen Cyanide (HCN) evolution if exposed to strong acids.
-
Trifluoromethyl (-CF3): High stability fluorinated group requiring high-temperature incineration (1100°C+) to prevent incomplete combustion and formation of toxic fluorinated byproducts.
-
Methoxy/Methyl (-OCH3, -CH3): Adds organic fuel load, classifying the substance as combustible.[1]
| Property | Hazard Classification | Operational Implication |
| Toxicity | Acute Tox. 4 (Oral/Dermal/Inhal) | Handle with full PPE; assumes skin absorption potential.[2][3] |
| Reactivity | Acid-Sensitive (Nitrile) | CRITICAL: Never mix with acidic waste streams. |
| Combustibility | Combustible Solid/Liquid | Keep away from oxidizers and open flames. |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents to avoid cross-contamination fees.[4] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents.
Segregation Protocol
-
Primary Segregation: Isolate from Strong Acids (HCl, H₂SO₄) and Oxidizers (Peroxides, Nitrates).[1]
-
Halogen Designation: Due to the trifluoromethyl group, this compound must be classified as Halogenated Waste . Do not place in general organic solvent containers (non-halogenated) as this complicates downstream incineration.
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if aqueous moisture is present, as hydrolysis could lead to corrosion.[1]
Waste Labeling
All waste containers must be labeled immediately upon first addition.
-
Label Name: "Waste this compound"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
Warning: "DO NOT MIX WITH ACIDS"
Disposal Methodologies
Select the appropriate workflow based on the physical state of the waste.
Workflow A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable for: Expired solids, contaminated gloves, weighing boats, and paper towels.[1]
-
Collection: Place solid waste into a dedicated wide-mouth HDPE jar labeled "Solid Halogenated Hazardous Waste."
-
Double Bagging: For highly contaminated debris (e.g., spill cleanup materials), seal in a clear plastic bag before placing in the drum to minimize dust generation.[1]
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration with acid gas scrubbing (to capture HF and NOx).[1]
Workflow B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]
-
Incompatible: Acidic aqueous solutions.
-
-
Accumulation: Pour into a safety can or carboy designated for Halogenated Solvents .
-
pH Check: Periodically check the pH of the waste container. It should remain Neutral (pH 6-8) or slightly Alkaline. If pH < 5, add a small amount of base (e.g., Sodium Bicarbonate) to prevent nitrile hydrolysis.[1]
Visual Workflow: Waste Decision Tree
Figure 1: Decision logic for segregating this compound waste streams.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental release.[1][3]
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a NIOSH-approved respirator if dust/aerosols are present.[1]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Contain:
-
Solids: Cover with a damp paper towel to prevent dust dispersion, then sweep carefully.[1]
-
Liquids: Dike the spill with absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Decontaminate:
-
Disposal: Collect all absorbent materials into the "Solid Halogenated Waste" container.
Figure 2: Immediate response workflow for laboratory spills.
Regulatory & Compliance Data
Ensure all disposal manifests utilize the correct codes to maintain compliance with EPA (RCRA) and local regulations.
| Regulatory Body | Code/Classification | Description |
| RCRA (USA) | D001 (if liquid/ignitable) | Characteristic of Ignitability. |
| RCRA (USA) | F002 / F001 | Spent Halogenated Solvents (if dissolved in listed solvents). |
| DOT (Transport) | UN 3439 | Nitriles, solid, toxic, n.o.s. (or UN 3276 for liquids).[1] |
| Waste Stream | Halogenated Organic | Presence of -CF3 group mandates halogenated treatment. |
Note on Incineration: The presence of the Trifluoromethyl group requires the incineration facility to operate at temperatures sufficient to break the C-F bond (typically >1100°C) and use scrubbers to neutralize Hydrogen Fluoride (HF) gas.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235669 (Benzonitrile derivatives). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
